4-Cyano-N-piperidin-4-yl-benzamide hydrochloride
Description
BenchChem offers high-quality 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-cyano-N-piperidin-4-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c14-9-10-1-3-11(4-2-10)13(17)16-12-5-7-15-8-6-12;/h1-4,12,15H,5-8H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQWAHJKFANFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=C(C=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-Cyano-N-(piperidin-4-yl)benzamide Hydrochloride
Topic: Molecular weight of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary
4-Cyano-N-(piperidin-4-yl)benzamide hydrochloride (CAS 1286275-77-1) is a critical bifunctional building block used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[1][2] Its structure features a benzamide core with a para-cyano substitution and a piperidine ring attached via an amide linkage.
Accurate characterization of this intermediate is pivotal for stoichiometric precision in late-stage drug functionalization. This guide provides the definitive molecular weight calculations, salt-form correction factors, and self-validating analytical protocols to ensure experimental integrity.
Molecular Identity & Physicochemical Properties[3][4][5]
The molecular weight (MW) used for stoichiometric calculations must distinguish between the free base (often used in biological assays) and the hydrochloride salt (the stable solid form handled in the lab).
Quantitative Data Table
| Property | Value | Notes |
| IUPAC Name | 4-Cyano-N-(piperidin-4-yl)benzamide hydrochloride | |
| CAS Number | 1286275-77-1 | Specific to the HCl salt form.[1] |
| Chemical Formula | C₁₃H₁₆ClN₃O | (C₁₃H₁₅N₃O · HCl) |
| MW (Salt) | 265.74 g/mol | Use for weighing/dosing. |
| MW (Free Base) | 229.28 g/mol | Use for molarity in bio-assays. |
| Monoisotopic Mass | 229.1215 Da | For Mass Spectrometry ([M+H]⁺). |
| Salt Correction Factor | 1.159 | Multiplier to convert Free Base target mass to Salt mass. |
Structural Connectivity (Graphviz)
The following diagram illustrates the connectivity and functional groups that dictate the molecule's reactivity and spectral properties.
Stoichiometry & Salt Correction Logic
In drug discovery, a common error source is the "Salt Confusion Effect," where researchers weigh the salt but calculate molarity based on the free base.
The Protocol:
-
Target Molarity Calculation: If your protocol requires a 10 mM stock solution of the active pharmacophore (free base).
-
Weighing Adjustment: You must weigh the HCl salt.
-
Formula:Mass_salt = (Moles_target × MW_salt)
-
Example: To make 10 mL of 10 mM stock:
-
-
Correction Factor: If you only have the Free Base MW (229.28), multiply your calculated mass by 1.159 .
Analytical Verification Protocols
Trustworthiness in chemical biology relies on verifying your material. Do not assume commercial purity.
Protocol A: Mass Spectrometry (LC-MS)
-
Objective: Confirm identity via Monoisotopic Mass.
-
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Expected Signal:
-
The HCl salt dissociates in the mobile phase.
-
You will observe the protonated free base: [M+H]⁺ = 230.13 m/z .
-
Note: Do not look for 265 m/z; the chloride ion (35/37 m/z) is undetectable in positive mode.
-
Protocol B: Chloride Content Titration (Self-Validating)
-
Objective: Confirm the stoichiometry is mono-hydrochloride (1:1) and not a hemi- or di-salt.
-
Method: Argentometric Titration (Volhard or Potentiometric).
-
Reagents: 0.01 M AgNO₃, dilute HNO₃.
-
Procedure:
-
Dissolve 50 mg of sample in 20 mL deionized water.
-
Acidify with 1 mL 2M HNO₃.
-
Titrate with 0.01 M AgNO₃ monitoring the potential (mV) with a Silver/Sulfide electrode.
-
Calculation:
-
Target: Theoretical Cl content is 13.34% . Deviations >0.5% indicate moisture (hygroscopicity) or incorrect salt stoichiometry.
-
Quality Control Workflow
Synthetic Utility & Context
This molecule is structurally significant in the landscape of Fragment-Based Drug Discovery (FBDD) .
-
Pharmacophore: The 4-cyanobenzamide moiety mimics the adenosine ring in ATP-competitive kinase inhibitors.
-
Linker: The piperidine ring provides a rigid, aliphatic spacer that directs the "tail" of the molecule into the solvent-exposed region of the binding pocket, improving solubility and pharmacokinetic properties.
-
Reactivity: The secondary amine on the piperidine is a nucleophile, ready for:
-
Reductive Amination (with aldehydes).[3]
-
Amide Coupling (with carboxylic acids).
-
SNAr reactions (with heteroaryl halides).
-
Handling Precaution: As a secondary amine hydrochloride, the compound is likely hygroscopic . Store in a desiccator at -20°C. Always equilibrate to room temperature before weighing to prevent water condensation, which would skew the molecular weight calculation.
References
-
PubChem. (n.d.). Compound Summary: 4-Cyano-N-(piperidin-4-yl)benzamide.[1][2] National Library of Medicine. Retrieved from [Link]
-
Xylem Analytics. (2025). Titration of Chloride - Application Note. Retrieved from [Link]
-
Kishida Chemical. (2024). Certificate of Analysis: 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Cyano-N-piperidin-4-yl-benzamide: A Key Intermediate in the Synthesis of GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Cyano-N-piperidin-4-yl-benzamide, a crucial intermediate in the development of potent and selective G protein-coupled receptor 119 (GPR119) agonists. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, practical insights, and robust validation methods essential for researchers in the field of metabolic disease drug discovery.
Introduction: The Therapeutic Promise of GPR119 and its Agonists
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders such as obesity.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells, GPR119 plays a pivotal role in glucose homeostasis.[1][3]
Activation of GPR119 initiates a signaling cascade that stimulates the production of intracellular cyclic AMP (cAMP).[1] This elevation in cAMP leads to two key beneficial effects:
-
Enhanced Glucose-Dependent Insulin Secretion: In pancreatic β-cells, increased cAMP directly promotes the release of insulin in a glucose-dependent manner, which significantly reduces the risk of hypoglycemia, a common side effect of many anti-diabetic therapies.[1]
-
Incretin Hormone Release: In the gastrointestinal tract, GPR119 activation stimulates the secretion of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones, in turn, amplify glucose-stimulated insulin secretion from the pancreas, slow gastric emptying, and promote satiety, contributing to better glycemic control and potential weight loss.[1]
The dual mechanism of action of GPR119 agonists makes them a highly attractive class of therapeutic agents. The intermediate, 4-Cyano-N-piperidin-4-yl-benzamide, serves as a critical building block for a significant class of these agonists, enabling the synthesis of molecules with optimized potency, selectivity, and pharmacokinetic profiles.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist triggers a cascade of intracellular events, as illustrated in the diagram below.
Caption: GPR119 Signaling Pathway.
Synthesis of 4-Cyano-N-piperidin-4-yl-benzamide: A Detailed Protocol
The synthesis of 4-Cyano-N-piperidin-4-yl-benzamide is typically achieved through a robust and scalable two-step process. This involves an initial amide bond formation between a protected piperidine derivative and a cyanobenzoyl moiety, followed by a deprotection step to yield the final intermediate. The following protocol is based on established amide coupling and deprotection methodologies, adapted for this specific target.[4]
Synthetic Workflow Overview
Sources
- 1. 4-[(piperidin-4-yl)methyl]-N-[(1r,3r)-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]benzamide hydrochloride - C29H38ClN3O3 | CSSB20895628851 [chem-space.com]
- 2. GPR119 agonists for the treatment of type 2 diabetes: an updated patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
Technical Guide: 4-Cyanobenzamide Derivatives in Medicinal Chemistry
The following technical guide details the role of 4-cyanobenzamide derivatives in medicinal chemistry, with a specific focus on their application as Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors.
Executive Summary
The 4-cyanobenzamide scaffold (
This guide analyzes the critical role of 4-cyanobenzamide derivatives in:
-
Androgen Receptor (AR) Modulation: Replacing hepatotoxic nitro groups in first-generation antiandrogens (e.g., Flutamide) to create high-affinity, metabolically stable antagonists like Enzalutamide and Apalutamide .
-
Kinase Inhibition: Serving as a rigid yet functionalizable linker that positions pharmacophores within the ATP-binding pocket of tyrosine kinases (e.g., Bcr-Abl, JAK3).
The Pharmacophore: Why 4-Cyanobenzamide?
The transition from nitro-aromatics to cyano-aromatics marked a pivotal shift in medicinal chemistry.
Electronic and Metabolic Advantages
-
Dipole Moment & H-Bonding: The cyano group (–C≡N) has a strong dipole moment (~3.9 D) and acts as a weak hydrogen bond acceptor. In the Androgen Receptor Ligand Binding Domain (LBD), it mimics the 3-ketone of testosterone, forming critical interactions with residues like Arg752 and Gln711 [1].
-
Metabolic Stability: Unlike the nitro group (–NO
), which is prone to enzymatic reduction leading to hepatotoxic hydroxylamines, the cyano group is metabolically robust. This substitution significantly improves the safety profile of AR antagonists [2]. -
Steric Profile: The linear geometry of the cyano group allows it to fit into narrow hydrophobic pockets where bulkier groups would clash.
Structural Bioisosterism
| Feature | Nitro Group (–NO | Cyano Group (–CN) | Impact on Drug Design |
| Electronic Effect | Strong electron-withdrawing | Strong electron-withdrawing | Maintains aromatic ring electron deficiency for |
| Metabolism | Reducible (Toxic) | Stable | Reduces liver toxicity (e.g., Bicalutamide/Enzalutamide vs. Flutamide). |
| Geometry | Planar/Bulky | Linear | Improved fit in restricted pockets (e.g., AR LBD). |
Therapeutic Application: Androgen Receptor Antagonists[1][2]
The most commercially significant application of 4-cyanobenzamide derivatives is in the treatment of Castration-Resistant Prostate Cancer (CRPC).
Mechanism of Action
Second-generation antiandrogens (e.g., Enzalutamide, Apalutamide) utilize a benzamide-derived scaffold to inhibit the AR signaling axis at three distinct steps.
Figure 1: Mechanism of AR inhibition by 4-cyanobenzamide derivatives.[1] The ligand prevents the requisite conformational change for nuclear translocation.[2]
Structure-Activity Relationship (SAR) Data
The following table summarizes SAR data for N-aryl-4-cyanobenzamide derivatives evaluated for AR binding affinity (Relative Binding Affinity, RBA) and functional antagonism [3][4].
| Compound ID | R1 (Para-position) | R2 (Meta-position) | Linker (X) | RBA (Wild Type AR) | Functional Activity |
| Testosterone | - | - | - | 100 | Agonist |
| Flutamide | -NO | -CF | Amide | < 1.0 | Antagonist (Toxic) |
| C-6 Analog | -NO | -CF | Propionamide | 2.5 | SARM (Partial Agonist) |
| S-23 | -CN | -CF | Ether-Amide | 16.0 | Full Agonist (Tissue Selective) |
| Enzalutamide | -CN | -CF | Thiohydantoin* | 50-80 | Full Antagonist |
Note: Enzalutamide contains a 4-cyano-3-(trifluoromethyl)phenyl moiety attached to a thiohydantoin ring, which is structurally linked to a fluoro-N-methylbenzamide tail.[1][3] The synergy between the cyano-aryl head and the benzamide tail is critical for potency.
Synthetic Protocols
This section outlines a robust, self-validating protocol for synthesizing a 4-cyanobenzamide derivative, specifically targeting the key intermediate for Enzalutamide-class compounds.
Synthesis of N-Aryl-4-cyanobenzamides
Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).
Reagents:
-
4-Cyanobenzoyl chloride (1.0 eq)
-
Aniline derivative (e.g., 4-amino-2-trifluoromethylbenzonitrile) (1.0 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Dichloromethane (DCM) (Solvent)
Workflow Diagram:
Figure 2: Step-by-step synthesis workflow for N-substituted-4-cyanobenzamide derivatives.
Protocol Validation (Self-Correction)
-
Checkpoint 1 (TLC): If starting material remains after 4 hours, add 0.1 eq of DMAP (4-dimethylaminopyridine) as a catalyst.
-
Checkpoint 2 (Work-up): The 4-cyano group is susceptible to hydrolysis under strong acidic/basic conditions at high heat. Maintain work-up temperature < 30°C and avoid prolonged exposure to strong base.
-
Characterization: The nitrile stretch at ~2230 cm
in IR and the absence of the N-H stretch of the starting amine are key validation markers.
Experimental Validation: Binding Assays
To confirm the role of the 4-cyanobenzamide moiety, researchers employ competitive binding assays.[4]
Protocol: Androgen Receptor Competitive Binding
-
Source: Cytosolic AR from rat ventral prostate or engineered LNCaP cells.
-
Ligand: [³H]-Methyltrienolone (R1881) (Radiolabeled high-affinity agonist).
-
Competitor: Serial dilutions of the 4-cyanobenzamide derivative (10
to 10 M). -
Incubation: 18 hours at 4°C to reach equilibrium.
-
Separation: Dextran-coated charcoal to remove unbound ligand.[2]
-
Analysis: Scintillation counting. Calculate IC
and .
Success Criteria: A high-affinity binder (like Enzalutamide) will displace [³H]-R1881 with an IC
Future Outlook: PROTACs and Beyond
The 4-cyanobenzamide scaffold is evolving beyond simple antagonism.
-
PROTACs (Proteolysis Targeting Chimeras): The 4-cyanobenzamide moiety is increasingly used as the "warhead" to bind the Androgen Receptor in AR-PROTACs. By linking this high-affinity ligand to an E3 ligase recruiter (e.g., VHL or Cereblon), researchers can induce the degradation of the AR protein rather than just inhibiting it, overcoming resistance mechanisms in prostate cancer [5].
References
-
Structural Basis for Accommodation of Nonsteroidal Ligands in the Androgen Receptor. Journal of Biological Chemistry. Link
-
Preclinical Characterization of S-23: A Selective Androgen Receptor Modulator. Endocrinology. Link
-
Enzalutamide (Xtandi): A Second-Generation Androgen Receptor Antagonist. DrugBank. Link
-
Design, Synthesis, and Biological Evaluation of Nuclear Receptor Antagonists. Journal of Medicinal Chemistry. Link
-
Discovery of AR-PROTACs utilizing 4-cyanobenzamide derivatives. Journal of Medicinal Chemistry. Link
Sources
Difference between 4-Cyano-N-piperidin-4-yl-benzamide free base and HCl salt
The following technical guide details the physicochemical, structural, and functional distinctions between 4-Cyano-N-(piperidin-4-yl)benzamide in its free base form versus its hydrochloride (HCl) salt.
Free Base vs. Hydrochloride Salt Profile[1][2]
Document Control:
-
Target Compound: 4-Cyano-N-(piperidin-4-yl)benzamide[1]
-
CAS (HCl Salt): 1286275-77-1[1]
-
Molecular Formula:
(Free Base) | (Salt)
Executive Summary
For researchers utilizing 4-Cyano-N-(piperidin-4-yl)benzamide , the choice between the free base and the HCl salt is not merely a matter of inventory but a critical decision affecting solubility, reactivity, and storage stability.[1]
-
The HCl Salt is the thermodynamically stable, water-soluble form typically supplied by vendors.[1] It is non-nucleophilic and ideal for aqueous formulations or long-term storage.[1]
-
The Free Base is the reactive, organic-soluble form required for further chemical functionalization (e.g., alkylation, reductive amination) at the piperidine nitrogen.
This guide delineates the specific protocols for interconverting these forms and optimizing their use in drug discovery workflows.
Molecular Architecture & Synthesis[1][2][3]
The core structure consists of a benzamide moiety substituted with a nitrile (cyano) group at the para position, linked to a piperidine ring at the 4-position.
Structural Divergence
The critical differentiator is the protonation state of the piperidine nitrogen (N1).
| Feature | Free Base | HCl Salt |
| Piperidine Nitrogen | Secondary Amine ( | Piperidinium Cation ( |
| Electronic State | Nucleophilic, Basic (pKa ~10) | Non-nucleophilic, Acidic (in solution) |
| Lattice Energy | Lower (Van der Waals/H-bonds) | Higher (Ionic/Coulombic interactions) |
Synthetic Pathway & Salt Formation
The compound is typically synthesized via amide coupling of 4-cyanobenzoyl chloride with N-Boc-4-aminopiperidine, followed by acid-mediated deprotection.[1]
Figure 1: Synthetic workflow showing the reversible transition between the stable HCl salt and the reactive free base.
Physicochemical Profiling
The following data summarizes the operational differences between the two forms.
Comparative Properties Table
| Property | Free Base | HCl Salt | Operational Implication |
| Solubility (Water) | Very Low (< 0.1 mg/mL) | High (> 20 mg/mL) | Use Salt for biological assays; Free Base for organic synthesis.[1] |
| Solubility (Organic) | High (DCM, EtOAc, MeOH) | Low (DCM, EtOAc); High (MeOH, DMSO) | Free Base is required for silica chromatography purification. |
| Melting Point | Lower (Typically 140–160 °C)* | Higher (Typically >250 °C, decomp) | Salt allows for purification via crystallization. |
| Hygroscopicity | Low | Moderate to High | Store HCl salt with desiccants; weigh quickly in humid environments.[1] |
| Reactivity | Nucleophilic (at Piperidine N) | Inert (at Piperidine N) | CRITICAL: You must neutralize the salt to the free base before attempting alkylation. |
*Note: Melting points are representative of the class; specific values depend on polymorphs.
Solubility & pH Logic
The piperidine nitrogen has a pKa of approximately 9.8 – 10.2 .
-
pH < 8: The molecule exists predominantly as the cation (Salt form), soluble in water.
-
pH > 11: The molecule exists as the uncharged free base, precipitating from water and partitioning into organic solvents.
Experimental Protocols
Conversion: HCl Salt Free Base
Use this protocol when using the commercial HCl salt as a starting material for a reaction (e.g., reductive amination).
-
Dissolution: Suspend 1.0 equivalent of the HCl salt in a biphasic mixture of Dichloromethane (DCM) and water (1:1 ratio).
-
Basification: While stirring, slowly add 2M NaOH or saturated
solution until the aqueous layer pH reaches ~12.-
Observation: The solid will dissolve as it converts to the free base and partitions into the DCM layer.
-
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer twice more with DCM.[1]
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo. -
Result: The residue is the Free Base , ready for immediate use.
Conversion: Free Base HCl Salt
Use this protocol to stabilize the compound for storage.
-
Dissolution: Dissolve the Free Base in a minimal amount of Methanol (MeOH) or Ethanol (EtOH).
-
Acidification: Add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl dropwise.
-
Observation: A white precipitate (the salt) may form immediately. If not, add Diethyl Ether (
) as an antisolvent to induce crystallization.
-
-
Isolation: Filter the solid and wash with cold Ether. Dry under high vacuum.[1]
Applications & Troubleshooting
Common Pitfalls in Synthesis
A frequent error in medicinal chemistry workflows is attempting nucleophilic substitution (e.g.,
-
The Error: Adding an alkyl halide to the HCl salt in a non-basic solvent.
-
The Consequence: No reaction occurs because the nitrogen lone pair is occupied by a proton (
). -
The Fix: Add an excess of base (e.g.,
, , or DIPEA) to the reaction mixture in situ to liberate the free base, or perform the extraction described in Section 4.1 first.
Analytical Characterization (NMR)
The protonation state causes significant chemical shift changes in
-
Free Base (CDCl3): Piperidine
-protons appear upfield (typically 2.6 – 3.0 ppm).[1] -
HCl Salt (D2O/DMSO-d6): Piperidine
-protons shift downfield (typically 3.3 – 3.6 ppm) due to the deshielding effect of the positive charge.[1]
References
-
ChemicalBook. (n.d.).[1] 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride Product Description. Retrieved from
-
GuideChem. (n.d.).[1] 4-cyano-n-piperidin-4-yl-benzamide hydrochloride Properties and Suppliers. Retrieved from
-
Combi-Blocks. (n.d.). General Procedures for Handling Piperidine Salts in Medicinal Chemistry. (Referenced for general salt neutralization protocols standard in the industry).
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative text on pKa and solubility relationships of amine salts).
Sources
Methodological & Application
Application Note: Precision Amide Coupling of 4-Aminopiperidine & 4-Cyanobenzoyl Chloride
Executive Summary & Chemical Strategy
This application note details the protocol for the amide coupling of 4-aminopiperidine (a diamine) with 4-cyanobenzoyl chloride .
The Nucleophilicity Challenge (Regioselectivity)
The core technical challenge in this reaction is the presence of two distinct nucleophilic sites on 4-aminopiperidine:
-
N1 (Secondary Amine): Cyclic, generally more nucleophilic (
). -
N4 (Primary Amine): Exocyclic, generally less nucleophilic (
) and slightly more sterically accessible, though electronic effects dominate here.
Reaction Trajectory: Under standard kinetic control (low temperature, stoichiometric addition), the secondary amine (N1) reacts preferentially to form the tertiary amide. The primary amine remains available as a free base or salt.
-
Target Product (Major): (4-aminopiperidin-1-yl)(4-cyanophenyl)methanone.
-
Side Product: Bis-acylated species (N,N'-di(4-cyanobenzoyl)-4-aminopiperidine).
Expert Insight: If your objective is to couple the primary amine (N4) while leaving the piperidine ring free, do not use this protocol . Instead, utilize 1-Boc-4-aminopiperidine as the starting material, couple, and then deprotect.[1] This guide focuses on the direct coupling of the bare diamine.
Reaction Mechanism & Logic Flow
The reaction follows a nucleophilic acyl substitution via a tetrahedral intermediate. The addition of a non-nucleophilic base (DIPEA or TEA) is critical to scavenge the HCl byproduct, preventing the protonation of the remaining primary amine, which would render it inactive for subsequent steps (or conversely, if protonated, it protects it from bis-acylation).
Pathway Diagram
Figure 1: Reaction pathway highlighting the kinetic preference for N1-acylation and the risk of over-acylation.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Critical Attribute |
| 4-Aminopiperidine | 100.16 | 1.0 | Nucleophile | Hygroscopic; store under N2. |
| 4-Cyanobenzoyl chloride | 165.58 | 0.95 - 1.0 | Electrophile | Moisture sensitive; check quality (white solid). |
| Dichloromethane (DCM) | - | Solvent | Solvent | Anhydrous (Water < 50 ppm). |
| Triethylamine (TEA) | 101.19 | 1.1 - 1.5 | Base | Dry; scavenges HCl. |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.05 (Cat.) | Catalyst | Optional: Accelerates reaction but reduces selectivity. |
Experimental Protocol (Standard N1-Acylation)
Objective: Selective synthesis of (4-aminopiperidin-1-yl)(4-cyanophenyl)methanone.
Step-by-Step Methodology
-
Preparation of Amine Solution:
-
In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-aminopiperidine (1.0 equiv, e.g., 10 mmol, 1.00 g) in anhydrous DCM (10 volumes, 10 mL).
-
Add Triethylamine (1.2 equiv, 12 mmol, 1.67 mL).
-
Note: The solution should be clear. If the amine is old, filter off any carbonate salts.
-
-
Thermal Control (Critical):
-
Cool the reaction mixture to 0 °C using an ice/water bath.
-
Reasoning: Lower temperature increases the kinetic differentiation between the secondary and primary amine, favoring the more nucleophilic secondary amine.
-
-
Controlled Addition:
-
Dissolve 4-cyanobenzoyl chloride (0.95 equiv, 9.5 mmol, 1.57 g) in anhydrous DCM (5 volumes).
-
Add this solution dropwise to the amine mixture over 30–45 minutes via a pressure-equalizing addition funnel or syringe pump.
-
Alert: Do not add the amine to the acid chloride. High local concentration of acid chloride will lead to immediate bis-acylation.
-
-
Reaction & Monitoring:
-
Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours.
-
TLC Monitoring: Use 10% MeOH in DCM with 1% NH4OH. Stain with Ninhydrin (primary amines turn purple).
-
Starting Material: Low Rf (purple spot).[2]
-
Product: Mid Rf (purple spot - primary amine still present).
-
Bis-impurity: High Rf (UV active, no purple stain).
-
-
-
Workup (Purification by Extraction):
-
Dilute reaction with DCM (20 mL).
-
Wash 1 (Basic): Wash with sat. NaHCO3 (2 x 15 mL) to remove HCl salts and unreacted acid.
-
Wash 2 (Brine): Wash with sat. NaCl (1 x 15 mL).
-
Drying: Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification:
-
If bis-acylated impurity is >5%, purify via flash column chromatography (Silica gel).
-
Eluent: Gradient 0% -> 10% MeOH in DCM (with 1% aqueous ammonia to keep the primary amine free).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Bis-Acylation | Excess Acid Chloride or High Temp | Reduce Acid Chloride to 0.9 equiv. Maintain 0 °C strictly during addition. |
| Low Yield | Moisture in solvent | Hydrolysis of acid chloride. Ensure DCM is anhydrous. |
| Precipitation | Amine HCl salt formation | Add more DCM or switch to CHCl3. Ensure sufficient base (TEA) is present. |
| Wrong Regioisomer | N/A (Thermodynamic control) | N1-acylation is heavily favored. If N4-isomer is needed, use protection strategy (see below). |
Expert Alternative: The "Protection" Route
For researchers requiring the N4-amide (Primary amine coupled) or absolute purity.
If the goal is to react the primary amine (exocyclic):
-
Start with: 1-Boc-4-aminopiperidine (Commercially available).[4]
-
Coupling: React with 4-cyanobenzoyl chloride (DCM/TEA, RT).
-
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.
-
Result: 4-cyano-N-(piperidin-4-yl)benzamide.
If the goal is to react the secondary amine (ring) with 100% selectivity:
-
Start with: 4-(Boc-amino)piperidine.
-
Coupling: React with 4-cyanobenzoyl chloride.
-
Deprotection: TFA/DCM.
-
Result: (4-aminopiperidin-1-yl)(4-cyanophenyl)methanone (Pure).
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
BenchChem. (2025). Reactivity of 4-Aminobenzoyl Chloride and Piperidine Derivatives. BenchChem Technical Library. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 415852, 4-Amino-1-benzylpiperidine (Structural Analog Data). Link
-
Organic Chemistry Portal. (2017). Chemoselective Acylation of Amines. Link
Sources
Using 4-Cyano-N-piperidin-4-yl-benzamide as a scaffold for library synthesis
Introduction: The "Privileged" Nature of the Scaffold
In the landscape of modern drug discovery, 4-Cyano-N-(piperidin-4-yl)benzamide represents a quintessential "privileged scaffold." This structural motif—a piperidine ring linked via an amide bond to a functionalized aromatic system—mimics the pharmacophores found in a vast array of bioactive molecules, including GPCR ligands (e.g., GPR119 agonists), ion channel blockers, and inhibitors of the Hedgehog signaling pathway (Smoothened receptor antagonists) [1, 2].
This guide details the strategic utilization of this scaffold for high-throughput library synthesis. By exploiting the orthogonal reactivity of the secondary amine (piperidine) and the aryl nitrile , researchers can rapidly generate diverse chemical libraries with high physiochemical relevance.
Core Structural Advantages
-
Piperidine Nitrogen (
): A highly nucleophilic secondary amine ideal for rapid diversification via acylation, sulfonylation, or reductive amination. -
Aryl Nitrile (
): A versatile "latent" functionality. It serves as a precursor for bioisosteres (e.g., tetrazoles), amidines, or can be retained as a hydrogen-bond acceptor. -
Amide Linker: Provides essential hydrogen-bonding interactions often required for receptor binding pockets.
Structural Analysis & Retrosynthesis
The following diagram illustrates the orthogonal diversity points available on the scaffold.
Figure 1: Orthogonal reactivity map of the 4-Cyano-N-(piperidin-4-yl)benzamide scaffold.
Synthetic Workflow: Parallel Library Generation
The most efficient route utilizes a "divergent" solution-phase synthesis. We prioritize functionalizing the piperidine nitrogen first (to eliminate the basic center and simplify handling), followed by modification of the nitrile if desired.
Workflow Diagram
Figure 2: Parallel synthesis workflow for library generation.
Detailed Experimental Protocols
Protocol A: Amide Library Generation (N-Capping)
Objective: Functionalization of the piperidine nitrogen using diverse carboxylic acids. Mechanism: HATU-mediated activation of carboxylic acids followed by nucleophilic attack by the piperidine amine.
Reagents:
-
Scaffold: 4-Cyano-N-(piperidin-4-yl)benzamide hydrochloride (
equiv). -
Carboxylic Acids (
): Diverse set ( equiv). -
Coupling Agent: HATU (
equiv).[1] -
Base: DIPEA (N,N-Diisopropylethylamine) (
equiv). -
Solvent: Anhydrous DMF or DMA.
Step-by-Step Procedure:
-
Stock Preparation: Prepare a
stock solution of the scaffold in DMF. Note: If using the HCl salt, ensure enough DIPEA is added in step 3 to neutralize the salt. -
Activation: In a 96-well deep-well plate or reaction block, dispense the carboxylic acids (
equiv). Add HATU ( equiv) as a solution in DMF. -
Base Addition: Add DIPEA (
equiv) to the acid/HATU mixture. Shake for 10 minutes at room temperature to form the activated ester (OAt-ester). -
Coupling: Add the scaffold solution (
equiv) to each well. Add an additional equiv of DIPEA to ensure the piperidine is free-based and reactive. -
Incubation: Seal the plate and shake at room temperature for 12–16 hours.
-
Monitoring: Check a random selection of wells via LC-MS. The mass shift should correspond to
(loss of water). -
Work-up:
Critical Insight: HATU is preferred over EDC/HOBt for library synthesis due to faster kinetics and higher conversion rates, which is crucial when dealing with sterically hindered acids [3].
Protocol B: Nitrile to Tetrazole Conversion
Objective: Bioisosteric replacement of the nitrile with a 5-substituted-1H-tetrazole.
Mechanism: [3+2] Cycloaddition catalyzed by Lewis Acid (
Reagents:
-
Substrate: N-functionalized scaffold (from Protocol A) (
equiv). -
Azide Source: Sodium Azide (
) ( equiv). -
Catalyst: Zinc Bromide (
) ( equiv). -
Solvent: Water/Isopropanol (1:1) or DMF (if solubility is poor).
Step-by-Step Procedure:
-
Setup: In a pressure-rated vial (or sealed microwave tube), dissolve the nitrile substrate in the solvent system (
). -
Reagent Addition: Add
followed by . Safety Note: Avoid contact with acid to prevent formation of hydrazoic acid ( ). -
Reaction: Heat the mixture to
for 12–24 hours. Vigorous stirring is essential as the reaction is heterogeneous in water. -
Work-up:
-
Purification: The tetrazole product is acidic.[3] It can be purified by simple crystallization or reverse-phase HPLC.
Critical Insight: The
Data Presentation & Quality Control
For library validation, summarize data as follows:
| Compound ID | R-Group (Amide) | Formula | Calc. MW | Obs. m/z [M+H]+ | Purity (UV 254) | Yield (%) |
| LIB-001 | Acetyl | 271.32 | 272.1 | >98% | 85 | |
| LIB-002 | Cyclopropyl | 297.36 | 298.2 | >95% | 78 | |
| LIB-003 | 4-F-Phenyl | 351.38 | 352.1 | >99% | 92 | |
| LIB-004 | 3-Pyridyl | 334.38 | 335.2 | 94% | 70 |
QC Criteria:
-
Purity: Minimum >90% by LC-MS (UV/ELSD).
-
Identity: Confirmed by Mass Spec (+/- 0.5 Da).
-
Solubility: Store as
stocks in DMSO.
References
-
National Center for Biotechnology Information. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubChem. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists. Retrieved from [Link]
Sources
Preparation of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride stock solutions
Application Note: Precision Solubilization of 4-Cyano-N-piperidin-4-yl-benzamide Hydrochloride
Abstract & Chemical Context
This guide details the preparation, storage, and handling of stock solutions for 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride (MW: ~265.74 g/mol ).[1] This compound features a benzamide core with a para-nitrile group and a piperidine moiety.
Why This Protocol Matters: Improper solubilization is the leading cause of variance in IC50/EC50 data. This specific molecule presents two distinct challenges:
-
Hygroscopicity: As a secondary amine hydrochloride salt, the piperidine ring is prone to absorbing atmospheric moisture, leading to weighing errors and concentration drift.[1]
-
Nitrile Hydrolysis Risk: While the benzamide linkage is robust, the nitrile (cyano) group is thermodynamically unstable in the presence of strong acids or bases at elevated temperatures, risking conversion to a primary amide or carboxylic acid [1].
Physicochemical Profile:
| Parameter | Data |
| Formula | C₁₃H₁₅N₃O[1][2] · HCl |
| Molecular Weight | 229.28 (Free Base) / 265.74 (HCl Salt) |
| Solubility (DMSO) | High (>50 mM) |
| Solubility (Water) | Moderate to High (pH dependent; salt form aids solubility) |
| pKa (Calc.) | ~10.5 (Piperidine amine), ~-1.5 (Amide) |
| Hygroscopicity | High (Requires desiccation) |
Primary Stock Preparation (DMSO)
The Gold Standard: 10 mM Stock in Anhydrous DMSO Dimethyl sulfoxide (DMSO) is the preferred solvent for primary stocks due to its ability to disrupt intermolecular hydrogen bonding and its low volatility.
Protocol Workflow
Figure 1: Critical path for stock generation. Note the visual QC step before aliquoting.
Step-by-Step Methodology
-
Equilibration: Remove the compound vial from the refrigerator/freezer and allow it to equilibrate to room temperature (approx. 30 mins) before opening. This prevents condensation from forming on the hygroscopic salt [2].
-
Weighing: Weigh approximately 2.66 mg of the powder into a sterile, amber glass vial.
-
Note: Use an anti-static gun if the powder is "fly-away."
-
-
Calculation: Calculate the volume of DMSO required for a 10 mM solution.
-
Dissolution: Add the calculated volume of anhydrous DMSO (Grade ≥99.9%).
-
Vortex vigorously for 30 seconds.
-
Sonicate: If particles persist, sonicate in a water bath at room temperature (25°C) for 5 minutes.[1] Do not heat above 40°C to protect the nitrile group.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) in polypropylene tubes. Store at -20°C or -80°C.
Aqueous Working Solutions & Serial Dilution
The "Crash-Out" Danger: Directly adding a high-concentration DMSO stock to a saline buffer (PBS) can cause immediate precipitation (crashing out) due to the sudden change in polarity.
Recommended Dilution Scheme (Intermediate Step)
To maintain solubility and ensure the DMSO concentration in your final assay is <1% (usually 0.1-0.5% is the target to avoid solvent toxicity):
Figure 2: Two-step dilution strategy to prevent compound precipitation.
Protocol:
-
Intermediate: Dilute the 10 mM stock 1:100 into a buffer containing 10% DMSO (e.g., 10 µL stock + 990 µL of [Buffer + DMSO]). This creates a 100 µM solution.[5]
-
Final: Dilute the intermediate 1:100 into your assay buffer (e.g., PBS or Media). This yields 1 µM with 0.1% DMSO .
Quality Control & Troubleshooting
| Issue | Diagnosis | Solution |
| Precipitation on Thawing | DMSO freezes at 19°C. Crystals may form. | Warm to 37°C for 2 mins and vortex. Ensure solution is clear before use. |
| Yellowing of Solution | Potential oxidation or hydrolysis of nitrile. | Check pH. If acidic (<4) or basic (>9), hydrolysis risk increases.[1] Discard if older than 6 months. |
| Inconsistent IC50 | Likely pipetting error due to viscosity of DMSO. | Use positive displacement pipettes or reverse pipetting technique for 100% DMSO. |
Validation Check (Self-Correction):
-
Is the solution clear? Hold against a light source. Any turbidity indicates the compound is not in solution (false negative in assays).
-
Did you account for the salt? Ensure you used the MW of 265.74 (HCl salt), not 229.28 (Free base).[1] Using the wrong MW results in a ~13% concentration error.
References
-
Nitrile Stability: "Amide Synthesis through Selective Partial Hydrolysis of Nitriles." Semantic Scholar.
-
Hygroscopicity Management: "Handling of Hygroscopic Compounds - Selleckchem FAQ."
-
Stock Preparation Standards: "Preparation of Stock Solutions using DMSO." BenchChem Application Notes.
-
Piperidine Salt Solubility: "Enhancing the Solubility of Piperidine-Containing Compounds." BenchChem Technical Support.
Sources
Microwave-assisted synthesis of 4-cyano-N-piperidinyl benzamides
Application Note: Microwave-Assisted Synthesis of 4-Cyano-N-piperidinyl Benzamides
Executive Summary & Scientific Rationale
The 4-cyano-N-piperidinyl benzamide scaffold is a privileged pharmacophore in drug discovery, frequently appearing in GPR119 agonists (metabolic disorders), inhibitors of SUV39H2 (epigenetics), and various CNS-active agents. Traditional thermal synthesis of these amides—typically involving acyl chlorides or carbodiimide coupling—often suffers from long reaction times (4–24 h), incomplete conversion, and the risk of hydrolyzing the sensitive nitrile (–CN) group to a primary amide or carboxylic acid under prolonged heating.
Microwave-Assisted Organic Synthesis (MAOS) offers a decisive advantage here. By utilizing dielectric heating , we can achieve rapid, volumetric heating that accelerates the amidation rate constant (
Key Technical Advantages:
-
Kinetic Control: Rapid ramp-to-temperature minimizes the exposure of the labile nitrile group to hydrolytic conditions.
-
Enhanced Solvation: The "superheating" effect of polar solvents (DMF/NMP) in a sealed vessel improves the solubility of zwitterionic coupling intermediates.
-
Green Chemistry: Compatible with lower solvent volumes and "direct amidation" catalysts, reducing waste streams.
Reaction Theory & Mechanism
The synthesis relies on the condensation of 4-cyanobenzoic acid with an amino-piperidine (e.g., 1-Boc-4-aminopiperidine or 1-aminopiperidine).
Mechanism of Activation (HATU Protocol)
-
Deprotonation: The base (DIPEA) deprotonates the carboxylic acid.
-
Activation: The carboxylate attacks HATU, forming an unstable O-acyl(tetramethyl)uronium salt.
-
Stabilization: The benzotriazole anion (OBt-) attacks the active ester, forming a reactive but more stable OBt-ester.
-
Aminolysis: The amine nucleophile attacks the OBt-ester, expelling the HOBt moiety and forming the amide bond.
Microwave Effect:[1][2][3][4][5][6][7][8][9] The dipolar rotation of the solvent (DMF) and the ionic conduction of the HATU/DIPEA salts generate internal heat instantly. This overcomes the activation energy barrier (
Experimental Protocols
Method A: High-Throughput Synthesis (HATU-Mediated)
Best for: Small scale (50 mg - 500 mg), library generation, and hindered amines.
Materials:
-
4-Cyanobenzoic acid (1.0 equiv)
-
Amine: 1-Boc-4-aminopiperidine (1.1 equiv) [or 1-aminopiperidine]
-
Coupling Reagent: HATU (1.2 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: Anhydrous DMF (Concentration: 0.2 M - 0.5 M)
Step-by-Step Protocol:
-
Preparation: In a microwave-transparent vial (e.g., 10 mL Pyrex), dissolve 4-cyanobenzoic acid (147 mg, 1.0 mmol) in 3 mL of anhydrous DMF.
-
Activation: Add DIPEA (348 µL, 2.0 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at room temperature for 2 minutes to allow pre-activation (formation of the active ester).
-
Addition: Add 1-Boc-4-aminopiperidine (220 mg, 1.1 mmol). Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temp: 80 °C
-
Time: 10 minutes
-
Pressure Limit: 200 psi
-
Power: Dynamic (Max 150 W)
-
-
Workup: Pour the reaction mixture into 30 mL of saturated NaHCO₃ (aq). A white precipitate should form.
-
If oil forms: Extract with EtOAc (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate.
-
-
Purification: The crude product is often >95% pure. If necessary, recrystallize from EtOH/Water or purify via flash chromatography (0-5% MeOH in DCM).
Method B: "Green" Direct Amidation (Catalyst-Free/Low Catalyst)
Best for: Scale-up (>1 g) and cost-sensitive applications.
Materials:
-
4-Cyanobenzoic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: Boric Acid (10 mol%) or Ceric Ammonium Nitrate (CAN) (5 mol%)
-
Solvent: Toluene or Xylene (or solvent-free if neat reagents melt <100°C)
Protocol:
-
Mix acid, amine, and catalyst in a microwave vial.
-
Add minimal solvent (solid-to-liquid ratio 1:1) to create a slurry.
-
Irradiate at 130 °C for 20 minutes . Note: Higher temp required for direct amidation.[10]
-
Cool and dilute with EtOAc. Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid).
Optimization & Data Analysis
The following table summarizes the optimization of the reaction conditions for 4-cyano-N-(1-Boc-piperidin-4-yl)benzamide.
| Entry | Method | Temp (°C) | Time | Yield (%) | Purity (LCMS) | Notes |
| 1 | Thermal (Reflux) | 110 (Toluene) | 16 h | 65% | 82% | Incomplete conversion; some nitrile hydrolysis. |
| 2 | MW / EDC / HOBt | 80 | 10 min | 78% | 91% | Good, but removal of urea byproduct required. |
| 3 | MW / HATU | 80 | 10 min | 96% | 98% | Optimal. Clean profile. |
| 4 | MW / Catalyst-Free | 150 | 30 min | 45% | 70% | Significant degradation of nitrile group. |
Critical Control Point:
-
Nitrile Hydrolysis: At temperatures >120°C in the presence of water (even atmospheric moisture) and base, the 4-cyano group can hydrolyze to the primary amide (4-CONH₂-Ph...).
-
Prevention: Use anhydrous DMF and keep MW temperature ≤100°C when using basic conditions (Method A).
Visual Workflows
Figure 1: Reaction Scheme & Mechanism
Caption: Mechanistic pathway for the HATU-mediated microwave synthesis.
Figure 2: Experimental Workflow
Caption: Step-by-step operational workflow for the microwave synthesis protocol.
References
-
Microwave-Assisted Synthesis of Benzimidazole Derivatives. Current Green Chemistry, 2025. Link
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI, 2020. Link
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 2023. Link
-
Microwave-assisted synthesis and in vitro stability of N-benzylamide non-steroidal anti-inflammatory drug conjugates. PubMed, 2019.[7] Link
-
N-cyclopropyl-N-piperidinylbenzamides as GPR119 modulators. Patent WO2012123449A1, 2012. Link
Sources
- 1. visitka.narod.ru [visitka.narod.ru]
- 2. WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted synthesis and in vitro stability of N-benzylamide non-steroidal anti-inflammatory drug conjugates for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. oatext.com [oatext.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Cyano-N-piperidin-4-yl-benzamide Hydrochloride
Introduction
4-Cyano-N-piperidin-4-yl-benzamide and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmaceutically active compounds. Their structural motif is found in a range of therapeutic agents, making a robust and scalable synthetic route to this key building block a necessity for drug development and manufacturing. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the scale-up synthesis of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride. The methodologies described herein are designed for scalability, safety, and high purity of the final product, catering to the needs of researchers and professionals in the pharmaceutical industry.
Synthetic Strategy: A Two-Step Approach
The synthesis of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride is efficiently achieved through a two-step process:
-
Amide Coupling: The synthesis commences with the formation of an amide bond between 4-cyanobenzoyl chloride and a protected piperidine derivative, tert-butyl 4-aminopiperidine-1-carboxylate. The use of an acid chloride for amide bond formation is a well-established and highly efficient method, particularly suitable for large-scale applications.[1][2]
-
Deprotection and Salt Formation: The subsequent step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen under acidic conditions. This deprotection step, utilizing hydrochloric acid, concurrently forms the desired hydrochloride salt of the final product. This method is advantageous for its simplicity and atom economy, as the deprotecting agent also serves to form the final salt.[3][4]
Reagent Overview and Safety Considerations
The following table summarizes the key reagents used in this synthesis, along with their critical properties and safety information. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
| Reagent | Formula | MW ( g/mol ) | Key Hazards | Recommended PPE |
| 4-Cyanobenzoyl chloride | C₈H₄ClNO | 165.58 | Corrosive, causes severe skin burns and eye damage, harmful if swallowed or inhaled.[5][6][7] | Gloves, chemical resistant apron, safety goggles with side-shields, face shield, respirator.[7] |
| tert-Butyl 4-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 | Causes skin and eye irritation.[8] | Gloves, lab coat, safety glasses.[9][10] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Flammable, corrosive, toxic if inhaled. | Gloves, lab coat, safety goggles, use in a well-ventilated fume hood. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Suspected carcinogen, skin and eye irritant. | Gloves, lab coat, safety goggles, use in a well-ventilated fume hood. |
| Hydrochloric Acid (4M in Dioxane) | HCl | 36.46 | Corrosive, causes severe burns, flammable (dioxane). | Gloves, chemical resistant apron, safety goggles with side-shields, face shield, use in a well-ventilated fume hood. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Highly flammable, causes serious eye irritation. | Gloves, lab coat, safety goggles, use in a well-ventilated fume hood. |
| Hexanes | C₆H₁₄ | 86.18 | Highly flammable, skin and respiratory irritant, may cause drowsiness or dizziness. | Gloves, lab coat, safety goggles, use in a well-ventilated fume hood. |
Experimental Protocols
Part 1: Synthesis of tert-Butyl 4-(4-cyanobenzamido)piperidine-1-carboxylate
This protocol details the amide coupling reaction. The Schotten-Baumann conditions, employing a biphasic system or an organic solvent with a tertiary amine base, are well-suited for this transformation, ensuring high yields and purity.[11]
Materials:
-
tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq)
-
4-Cyanobenzoyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitably sized reactor, under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (5-10 mL per mmol of the amine).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Add the 4-cyanobenzoyl chloride solution dropwise to the stirring amine solution at 0-5 °C, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product, tert-butyl 4-(4-cyanobenzamido)piperidine-1-carboxylate, is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if the purity is deemed sufficient.
Part 2: Synthesis of 4-Cyano-N-piperidin-4-yl-benzamide Hydrochloride
This protocol describes the deprotection of the Boc group and the subsequent formation of the hydrochloride salt. The use of HCl in dioxane is a standard and effective method for Boc deprotection.[3][4]
Materials:
-
tert-Butyl 4-(4-cyanobenzamido)piperidine-1-carboxylate (1.0 eq)
-
4M HCl in 1,4-Dioxane
-
Ethyl acetate or Diethyl ether
Procedure:
-
Dissolve the crude or purified tert-butyl 4-(4-cyanobenzamido)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate.
-
To the stirred solution, add 4M HCl in dioxane (typically 3-5 equivalents) dropwise at room temperature. A precipitate usually forms upon addition.
-
Stir the resulting slurry at room temperature for 2-16 hours. The reaction can be monitored by TLC or HPLC to ensure complete consumption of the starting material.[3]
-
After the reaction is complete, collect the solid product by filtration.
-
Wash the filter cake with a suitable solvent, such as ethyl acetate or diethyl ether, to remove any residual impurities.
-
Dry the product under vacuum to afford 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride as a solid.
Scale-Up Considerations and Process Optimization
-
Reaction Control: On a larger scale, the exothermic nature of the amide coupling and the deprotection step needs to be carefully managed. A jacketed reactor with precise temperature control is recommended. The dropwise addition of reagents should be slow and monitored to maintain the desired temperature range.
-
Purification: While column chromatography is suitable for small-scale purification, it is often impractical and costly for large-scale synthesis. Crystallization is the preferred method for purifying both the intermediate and the final product on a larger scale.[12][13] The choice of crystallization solvent is critical and may require some optimization to achieve high yield and purity.
-
Safety: The handling of large quantities of 4-cyanobenzoyl chloride and 4M HCl in dioxane requires stringent safety protocols. These operations should be conducted in a well-ventilated area, preferably a walk-in fume hood, with appropriate personal protective equipment.[5][7]
-
Waste Management: The acidic and basic aqueous washes generated during the workup of the amide coupling reaction will need to be neutralized before disposal. Solvent waste should be collected and disposed of according to institutional and local regulations.
Characterization
The identity and purity of the final product, 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride, should be confirmed by a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., nitrile, amide).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point: As an indicator of purity.
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and scalable method for the production of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride. By adhering to the outlined procedures and giving due consideration to safety and scale-up parameters, researchers and drug development professionals can confidently and efficiently synthesize this valuable pharmaceutical intermediate.
References
-
Dunsmore, C. J., et al. (2006). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 10(3), 397–417. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Dunitz, J. D., & Gavezzotti, A. (2005). Crystal engineering: a new discipline.
- Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with molecular sense and supramolecular sensibility.
- KISHIDA CHEMICAL CO., LTD. (2023, April 24). Safety Data Sheet: tert-Butyl 4-(3-aminopyridin-2-ylamino)
- Capot Chemical. (2013, November 5). MSDS of Tert-butyl 3-(4-aminophenyl)
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
- Kumar, L., & Bansal, A. K. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 17(3), 356-365.
-
ResearchGate. Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 87120-72-7 | tert-Butyl 4-aminopiperidine-1-carboxylate | Pimavanserin Related | Ambeed.com [ambeed.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Extraction of 4-Cyano-N-piperidin-4-yl-benzamide Free Base
Welcome to the technical support center. This guide provides a comprehensive, in-depth approach to optimizing the pH for the liquid-liquid extraction of 4-Cyano-N-piperidin-4-yl-benzamide free base. It is designed for researchers, scientists, and drug development professionals to not only execute the procedure but also to understand the underlying chemical principles that govern a successful and efficient extraction.
Frequently Asked Questions (FAQs): The "Why" Behind pH Optimization
Q1: Why is pH so critical for the extraction of 4-Cyano-N-piperidin-4-yl-benzamide?
The molecular structure of 4-Cyano-N-piperidin-4-yl-benzamide contains a basic piperidine nitrogen. This nitrogen atom can be protonated (gain a proton, H+) under acidic conditions or exist as a neutral "free base" under basic conditions. The ionization state of a molecule drastically affects its solubility.[1]
-
Protonated Form (Acidic pH): The protonated form is a salt (an ion pair) and is typically water-soluble.
-
Free Base Form (Basic pH): The neutral, or free base, form is significantly more soluble in organic solvents and less soluble in water.[2][3]
Liquid-liquid extraction exploits this pH-dependent solubility difference to separate the target compound from impurities. By manipulating the pH of the aqueous phase, we can control whether our compound prefers to be in the aqueous or the organic layer.[4][5]
Q2: What is pKa and why is it the most important parameter for this extraction?
pKa is the pH at which 50% of the compound is in its protonated (ionized) form and 50% is in its deprotonated (neutral) form.[1][6] For a basic compound like ours, the relevant equilibrium is with its conjugate acid. Knowing the pKa of the piperidine nitrogen allows us to apply the Henderson-Hasselbalch equation to predict the ionization state at any given pH.[7][8][9]
The general rule of thumb for extracting a basic compound is to adjust the pH of the aqueous phase to be at least two pH units above its pKa.[2] At this pH, the compound will be more than 99% in its neutral, organic-soluble free base form, maximizing its partitioning into the organic solvent.[10]
Q3: I don't know the exact pKa of my compound. How do I proceed?
It is common not to have an experimentally determined pKa for a novel or research compound. However, we can make a very educated estimate. The pKa of a simple piperidine is around 11.2. The substituents on our molecule will influence this value, but we can use this as a starting point.
The most practical approach is to perform a scouting experiment to determine the optimal pH empirically. This involves extracting small, equal aliquots of your sample at various basic pH values (e.g., pH 9, 10, 11, and 12) and analyzing the recovery in the organic phase.[10]
Experimental Protocol: Empirical Determination of Optimal Extraction pH
This protocol provides a step-by-step method to determine the ideal pH for maximizing the yield of 4-Cyano-N-piperidin-4-yl-benzamide free base.
Core Principle
The experiment is designed to find the pH at which the compound's distribution coefficient (the ratio of its concentration in the organic phase to the aqueous phase) is maximized.
Workflow Diagram
Caption: Workflow for empirical pH optimization.
Step-by-Step Methodology
-
Preparation of Aqueous Buffers: Prepare a series of aqueous buffer solutions at pH 9, 10, 11, and 12. Carbonate-bicarbonate buffers are suitable for the pH 9-11 range, while a sodium hydroxide solution can be used for pH 12. Verify the pH of each buffer with a calibrated pH meter.
-
Sample Preparation: Dissolve a known quantity of the crude 4-Cyano-N-piperidin-4-yl-benzamide product (after initial workup to remove acidic or neutral impurities) in a water-immiscible organic solvent with a favorable partition coefficient, such as ethyl acetate, dichloromethane, or toluene.[4]
-
Liquid-Liquid Extraction:
-
Divide the organic solution into four equal volumes in separate separatory funnels.
-
To each funnel, add an equal volume of one of the prepared aqueous buffers (pH 9, 10, 11, 12).
-
Stopper the funnels and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
-
Sample Analysis:
-
Carefully separate and collect the organic layer from each extraction.
-
Analyze a small, precise aliquot of each organic layer using a suitable analytical technique (e.g., HPLC, UPLC, or quantitative TLC) to determine the concentration of the target compound.
-
-
Data Interpretation: Compare the recovery of the free base in the organic layer for each pH. The pH that yields the highest concentration is the optimal pH for your extraction.
Data Summary Table
| pH of Aqueous Phase | Predicted Ionization State | Expected Solubility in Organic Phase | Relative Recovery (Example) |
| 9.0 | Partially Ionized | Moderate | 75% |
| 10.0 | Mostly Free Base | High | 95% |
| 11.0 | Predominantly Free Base | Very High | >99% |
| 12.0 | Almost Entirely Free Base | Very High | >99% |
Troubleshooting Guide
Issue 1: Low Extraction Yield Despite Using an Optimized pH
-
Causality: The issue might not be the pH but the choice of solvent or the extraction technique itself. The distribution coefficient (LogD) is a function of both pH and the solvent system.[11] An unsuitable organic solvent will result in poor partitioning even if the compound is in its neutral form.
-
Troubleshooting Steps:
-
Solvent Selection: If using a non-polar solvent like hexane, consider switching to a more polar solvent like ethyl acetate or dichloromethane, which may better solubilize the benzamide structure.
-
Increase Solvent Volume: Using a larger volume of organic solvent can help drive the equilibrium towards the organic phase. A common starting ratio is a 1:1 volume of organic to aqueous phase, but this can be adjusted.[10]
-
Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume. For example, three extractions with 50 mL of ethyl acetate will recover more compound than one extraction with 150 mL.
-
Issue 2: Formation of an Emulsion at the Interface
-
Causality: Emulsions are a third phase at the interface of the aqueous and organic layers, often caused by the presence of surfactants or fine particulates, or by shaking the mixture too vigorously.[2]
-
Troubleshooting Steps:
-
Mechanical Separation: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or tapping of the funnel can help break the emulsion.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and decreasing the solubility of the organic solvent in the aqueous layer, which often helps to break the emulsion.
-
Filtration: For persistent emulsions, you can drain the entire mixture and filter it through a pad of Celite or glass wool to remove the particulate matter that may be stabilizing the emulsion.
-
Issue 3: The Compound Crashes Out (Precipitates) Upon pH Adjustment
-
Causality: This occurs when the free base form of your compound has low solubility in both the aqueous and the organic phases at the concentration you are working with.
-
Troubleshooting Steps:
-
Dilution: Before adjusting the pH, dilute the mixture with more of both the organic and aqueous solvents. This will keep the concentration of the free base below its solubility limit.
-
Solvent Change: Choose an organic solvent in which your free base is more soluble. You may need to perform preliminary solubility tests with your purified compound.
-
Temperature: Gently warming the mixture might increase the solubility of your compound. However, be cautious with volatile solvents.
-
Logical Relationship Diagram for Troubleshooting
Caption: Troubleshooting logic for extraction issues.
References
- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- ACS Publications. (2011, July 25). Prediction of the Dissociation Constant pKa of Organic Acids from Local Molecular Parameters of Their Electronic Ground State.
- Research Outreach. (2023, November 8). pKa prediction from ab initio calculations.
- ACS Publications. (n.d.). How to Predict the pKa of Any Compound in Any Solvent.
- ACD/Labs. (2025, July 24). What is the pKa of my compound?.
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
- Wikipedia. (n.d.). Henderson–Hasselbalch equation.
- Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.
- Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- YouTube. (2023, June 8). Henderson-Hasselbalch Plots for Acid-Base Extraction.
- ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
- AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics.
- Vulcanchem. (n.d.). 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]
- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 8. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 9. m.youtube.com [m.youtube.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide (2034304-99-7) for sale [vulcanchem.com]
Preventing hydrolysis of the cyano group during acidic deprotection
Technical Support Center: Synthetic Chemistry Division
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging side reaction of nitrile hydrolysis during the acidic removal of protecting groups like tert-butoxycarbonyl (Boc). Here, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to preserve the integrity of your molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding this issue.
Q1: I'm seeing a new mass corresponding to M+17 (amide) or M+18 (carboxylic acid) after my TFA deprotection. What is happening? A1: You are likely observing the hydrolysis of your cyano group. Under strong acidic conditions, particularly in the presence of trace water, the nitrile nitrogen is protonated. This dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which can often be hydrolyzed further to the corresponding carboxylic acid under the same conditions.[1][2][3][4]
Q2: Why is neat Trifluoroacetic Acid (TFA) so problematic for nitrile-containing compounds? A2: TFA is a very strong acid and is often used in high concentrations (25-100%). This potency, combined with the inevitable presence of small amounts of water, creates a highly effective medium for nitrile hydrolysis.[4] Furthermore, the cleavage of a Boc group with TFA generates a reactive tert-butyl cation, which requires the use of scavengers to prevent side reactions like t-butylation of nucleophilic residues (e.g., Trp, Met).[5][6] While scavengers handle the cation, they do not prevent the acid-and-water-driven hydrolysis of the nitrile.
Q3: Is 4M HCl in Dioxane a better choice than TFA/DCM? A3: For substrates with acid-sensitive groups like nitriles, 4M HCl in dioxane is frequently a superior choice.[7][8] There are two primary reasons:
-
Anhydrous Conditions: Commercial solutions of HCl in dioxane are typically anhydrous, minimizing the key nucleophile (water) required for hydrolysis.[9][10]
-
Milder Acidity Profile: While still a strong acid, the overall conditions are often perceived as milder or more controlled compared to neat or highly concentrated TFA solutions. This can lead to greater selectivity, preserving other acid-labile groups like tert-butyl esters in some cases, which suggests a lower propensity for hydrolyzing the more robust nitrile group.[7]
Q4: Can I just run my TFA deprotection at a lower temperature? A4: Lowering the reaction temperature (e.g., to 0 °C) is a classic strategy to reduce the rate of side reactions, and it can certainly help minimize the extent of nitrile hydrolysis. However, it may not eliminate it completely, especially if the deprotection requires an extended reaction time. It is a good first troubleshooting step, but a change of reagent is often more effective.
Q5: Are there any completely non-acidic methods to remove a Boc group and preserve my nitrile? A5: Yes, several orthogonal strategies exist for cases where even the mildest acidic conditions are detrimental. These include:
-
Thermal Deprotection: Heating the substrate in a suitable solvent (e.g., methanol) in a continuous flow reactor can cleanly remove the Boc group without any acid catalyst. Nitriles are stable under these conditions.[11]
-
Base-Promoted Deprotection: For specific molecular scaffolds, mild basic conditions (e.g., Cesium Carbonate in Methanol) can selectively cleave a Boc group while leaving a sensitive nitrile intact.[12]
-
Lewis Acid Catalysis: Reagents like Iron(III) chloride can catalyze Boc removal under conditions that may be compatible with nitriles.
-
Oxalyl Chloride in Methanol: This system provides a mild, non-TFA based method for Boc removal that is tolerant of many functional groups.[13][14][15]
Part 2: Troubleshooting and Strategy Selection
The challenge of preserving a nitrile group is a classic problem of chemoselectivity. The goal is to find conditions where the rate of deprotection is significantly faster than the rate of hydrolysis.
The Competing Reaction Pathway
The core issue is a competition between the desired deprotection pathway and the undesired hydrolysis pathway.
Caption: Competing reaction pathways during acidic deprotection.
Decision-Making Workflow
Use this workflow to select the appropriate deprotection strategy for your nitrile-containing substrate.
Caption: Decision workflow for selecting a deprotection method.
Comparison of Deprotection Strategies
The table below summarizes the key attributes of different methods for deprotecting Boc-amines in the presence of a cyano group.
| Method | Reagent(s) | Typical Conditions | Nitrile Preservation | Key Advantages | Major Drawbacks |
| Standard TFA | 20-50% TFA in DCM | 0 °C to RT, 30-120 min | Risky | Fast, volatile reagent, well-established.[16][17] | High risk of nitrile hydrolysis, especially with water.[4] Generates reactive cations.[5] |
| HCl in Dioxane | 4M HCl in Dioxane | RT, 30-60 min | Good to Excellent | Anhydrous conditions suppress hydrolysis.[7] Often yields crystalline HCl salts, aiding purification.[18] | Dioxane is a hazardous solvent and can form peroxides.[19] |
| Thermal (Flow) | Methanol or TFE | 150-230 °C, continuous flow | Excellent | Completely acid-free, high functional group tolerance including nitriles.[11] | Requires specialized continuous flow reactor equipment. |
| Base-Promoted | Cs₂CO₃ in Methanol | Reflux | Excellent (Substrate Dependent) | Extremely mild towards acid-sensitive groups. Orthogonal to all acid-labile groups.[12] | Substrate-specific; may not be generally applicable. Basic conditions may affect other functional groups. |
| Mild Lewis Acid | FeCl₃ in MeCN/H₂O | RT | Good (Substrate Dependent) | Catalytic, avoids strong protic acids, clean process. | Scope may be limited; requires screening for new substrates. |
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All reactions should be performed by trained chemists under appropriate safety protocols. Reaction times and conditions should be optimized for each specific substrate, monitored by a suitable technique (e.g., TLC, LC-MS).
Protocol 1: Modified TFA Deprotection (First-Line Troubleshooting)
This protocol aims to minimize hydrolysis by controlling reaction parameters. It is best suited for robust molecules where only minor hydrolysis is observed under standard conditions.
-
Materials:
-
Boc-protected, nitrile-containing substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane, TIS), if required for other residues
-
Cold Diethyl Ether
-
-
Procedure:
-
Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice-water bath.
-
If required, add scavengers (e.g., TIS, 2.5-5% v/v).
-
Slowly add pre-chilled TFA to the desired concentration (start with a lower concentration, e.g., 20% v/v).
-
Stir the reaction at 0 °C, monitoring closely every 15-30 minutes.
-
As soon as the reaction is complete, immediately remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual acid.[16]
-
Precipitate the deprotected amine salt by triturating the residue with cold diethyl ether.[20]
-
Protocol 2: Deprotection with 4M HCl in Dioxane (Recommended Standard)
This is the most widely recommended method for preserving acid-sensitive functionality, including nitriles.
-
Materials:
-
Boc-protected, nitrile-containing substrate
-
4.0 M solution of HCl in 1,4-Dioxane (commercial, anhydrous)[9]
-
Anhydrous Diethyl Ether
-
-
Procedure:
-
Dissolve the Boc-protected substrate (1.0 equiv) in the 4M HCl/Dioxane solution. The substrate can also be dissolved in a minimal amount of a co-solvent like DCM or Methanol before adding the HCl/Dioxane solution if solubility is an issue.[10]
-
Stir the mixture at room temperature. The reaction is typically rapid and may be complete in 30-60 minutes.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the solvent under reduced pressure to isolate the crude hydrochloride salt of the deprotected amine.
-
The product often precipitates directly from the reaction mixture or upon addition of diethyl ether, which can then be collected by filtration.[18]
-
Protocol 3: Thermal Deprotection in Continuous Flow (Acid-Free)
This advanced method is ideal for highly sensitive substrates where no acid can be tolerated. It requires access to a flow chemistry setup.
-
Materials:
-
Boc-protected, nitrile-containing substrate
-
Anhydrous Methanol (or other suitable high-boiling solvent)
-
Continuous flow reactor system with a heated reaction coil
-
-
Procedure (based on Li et al.[11]):
-
Prepare a stock solution of the Boc-protected substrate in anhydrous methanol (e.g., 0.05 M).
-
Set up the flow reactor with the desired residence time and temperature. A good starting point is 180-230 °C with a residence time of 30-45 minutes.
-
Pump the substrate solution through the heated reactor coil.
-
Collect the output from the reactor, which contains the deprotected amine.
-
Remove the solvent in vacuo to isolate the product. The product is the free amine, not a salt.
-
Protocol 4: Base-Promoted Deprotection (Orthogonal Strategy)
This protocol is based on a specific literature report[12] and should be considered for complex heterocyclic systems where acidic methods fail. Its general applicability should be confirmed on a small scale.
-
Materials:
-
Boc-protected, nitrile-containing substrate
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Methanol
-
-
Procedure:
-
To a solution of the Boc-protected substrate (1.0 equiv) in anhydrous methanol, add Cesium Carbonate (e.g., 1.5-2.0 equiv).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify as necessary (e.g., by silica gel chromatography).
-
References
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
ChemRxiv. (2026, February 2). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. [Link]
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]
-
National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Fiveable. (2025, August 15). Orthogonal Protection Definition. [Link]
-
MDPI. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]
-
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
ACS Green Chemistry Institute. (2026, February 8). BOC Deprotection. [Link]
-
ResearchGate. (2025, August 6). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. [Link]
-
National Center for Biotechnology Information. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]
-
Digital CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
RSC Publishing. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Fiveable. (2025, August 15). Acid-Labile Protecting Groups Definition. [Link]
-
National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Specific solvent issues with BOC deprotection. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]
- Google Patents. (n.d.). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
-
ResearchGate. (2025, August 5). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. [Link]
-
Peptide 2.0. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
-
MDPI. (2013, May 6). Understanding Acid Lability of Cysteine Protecting Groups. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
PubMed. (n.d.). Lability of N-alkylated peptides towards TFA cleavage. [Link]
-
Wikipedia. (n.d.). Nitrile. [Link]
-
RSC Publishing. (n.d.). Nitrile formation via dichlorocarbene insertion into the Si–N bond of Ln(iii) bis(trimethylsilyl)amide complexes. [Link]
- Google Patents. (n.d.). EP0403600A4 - Deprotection of protected peptides.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. fiveable.me [fiveable.me]
- 4. Nitrile - Wikipedia [en.wikipedia.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. reddit.com [reddit.com]
- 9. Hydrogen chloride 4.0M 1,4-dioxane 7647-01-0 [sigmaaldrich.com]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. xray.uky.edu [xray.uky.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Lab Reporter [fishersci.co.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 20. peptide.com [peptide.com]
Technical Support Center: Resolving Oiling Out in Benzamide HCl Crystallization
Introduction: The "Schizophrenic" Molecule Problem
Welcome to the technical support center. If you are reading this, you are likely staring at a reactor containing a cloudy emulsion or a sticky gum at the bottom of your flask, rather than the white crystalline powder you expected.
The Core Issue: Benzamide HCl salts are chemically "schizophrenic." They possess a highly polar, ionic headgroup (the protonated amine/chloride pair) and a rigid, hydrophobic aromatic tail.
-
The Trap: When you cool a supersaturated solution, the hydrophobic tails want to aggregate to escape the polar solvent (often water/alcohol mixtures), but the ionic heads require high dielectric solvation.
-
The Result: The system enters a Liquid-Liquid Phase Separation (LLPS) region (often called "oiling out").[1][2][3][4] The system splits into a solvent-rich phase and a solute-rich "oil" phase before it can nucleate crystals.[2][4][5]
This guide provides the diagnostic tools and protocols to bypass this metastable region and force the system into an ordered crystal lattice.
Module 1: Diagnostics & Mechanism
Q: How do I distinguish "Oiling Out" from precipitation?
A: Visually, they are distinct.
-
Precipitation: The solution becomes opaque white/off-white instantly. Under a microscope, you see jagged, irregular solids.
-
Oiling Out: The solution turns turbid (milky) with a "pearlescent" sheen. If you stop stirring, droplets coalesce into a separate liquid layer at the bottom.
-
The "Glass" Danger: If you continue to cool this oil, it will not crystallize; it will harden into an amorphous glass that traps impurities.
-
Q: Why is this happening now? (The Phase Diagram Logic)
A: You have crossed the Binodal Curve before crossing the Solubility Curve . In a healthy crystallization, you cool the solution, cross the solubility curve, enter the metastable zone, and nucleate solids. In an oiling-out scenario, the "metastable zone" for nucleation is interrupted by a region of liquid immiscibility. The oil phase is thermodynamically more stable than the supersaturated solution, but less stable than the crystal.
Visualizing the Mechanism
Figure 1: The thermodynamic divergence between oiling out (red path) and successful crystallization (green path).
Module 2: Troubleshooting Protocols
Protocol A: The "Rescue" (If you currently have oil)
Do not cool further. Cooling an oil increases its viscosity, making crystallization kinetically impossible.
-
Re-heat: Heat the mixture until the oil re-dissolves and the solution is clear (homogeneous).
-
Solvent Adjustment: Add 10-20% more of your "good" solvent (usually the alcohol or water). This lowers the supersaturation and shifts the system away from the binodal curve.
-
Temperature Hold: Cool slowly to a temperature just above where the oil previously appeared.
-
Seed the Solution: Add 0.5 - 1.0 wt% of pure seed crystals.
-
Isothermal Aging: Hold the temperature constant. Allow the seeds to grow.[2] This depletes the supersaturation, preventing the concentration from ever reaching the "oiling out" threshold.
Protocol B: Prevention via Solvent Engineering
Benzamide HCl salts often oil out in single solvents (like pure water) or binary systems with extreme polarity differences (e.g., Water/Toluene). You need a solvent system that balances the ionic and hydrophobic domains.
| Solvent Class | Suitability for Benzamide HCl | Recommendation |
| Water | High Risk | Too polar. Forces hydrophobic aggregation (oiling) rapidly. |
| Ethanol/IPA | Moderate | Good solubility, but can still oil out at high conc. |
| Acetone/MEK | Good Anti-solvent | Use carefully. Fast addition triggers oiling. |
| Acetonitrile | Excellent | Intermediate polarity often suppresses LLPS. |
Recommended System: Ethanol/Ethyl Acetate or Isopropanol/Isopropyl Acetate. The ester component solvates the aromatic ring, preventing the hydrophobic collapse.
Protocol C: The "Oiled Seed" Technique
If you cannot find a solvent system that prevents oiling out completely:
-
Allow the oil to form at a high temperature.
-
Add seed crystals directly into the oil-solvent mixture.
-
Sonication: Apply low-power ultrasound. This provides the activation energy to convert the metastable oil droplets into solid nuclei.
-
Once the oil converts to a solid suspension, then begin cooling.
Module 3: Interactive Troubleshooting Flowchart
Use this decision tree to determine your next experimental step.
Figure 2: Decision matrix for diagnosing phase separation issues.
Module 4: Frequently Asked Questions (FAQs)
Q: I added more HCl to force precipitation, but it oiled out worse. Why?
A: This is the Common Ion Effect working against you. By adding excess HCl, you drastically reduced the solubility of the salt (Le Chatelier's principle). This created an incredibly high supersaturation spike.
-
Mechanism:[6][7] The system became so unstable it skipped the nucleation barrier and collapsed into a disordered liquid phase (spinodal decomposition).[1]
-
Fix: Use stoichiometric HCl (1.05 eq). Do not use large excesses.
Q: Can I just stir the oil until it crystallizes?
A: Rarely. The oil phase is often an excellent solvent for impurities.[4][7] These impurities act as "poison" for nucleation.
-
Risk:[6][7] If you stir an oil layer, it often coats the impeller and reactor walls, forming a hard crust (fouling) that requires chipping out. It is better to re-heat and fix the solvent composition.
Q: What is the "Metastable Zone Width" (MSZW) and why do I care?
A: The MSZW is the temperature gap between where your solid could dissolve (Solubility Curve) and where it spontaneously crashes out (Nucleation Limit).
-
For Benzamides: The "Oiling Out" boundary often sits inside this zone.
-
Strategy: You must seed the crystallizer before you hit the oiling out boundary. If the MSZW is 20°C wide, but oiling out happens 10°C below saturation, you must seed at 5°C below saturation.
References
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Monitoring. [Link]
-
Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation.[1][3][8][9][10] Organic Process Research & Development. [Link]
-
Prof. Steven Abbott. Practical Solubility Science: The Metastable Zone and Oiling Out. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Crystallization Zones | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. unifr.ch [unifr.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eng.uc.edu [eng.uc.edu]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 4-Aminopiperidine Acylation
Current Status: Operational Topic: Minimizing Side Reactions in 4-Aminopiperidine (4-AP) Acylation Ticket Priority: High (Process Chemistry/R&D)
Executive Summary: The "Two Nitrogen" Challenge
4-Aminopiperidine (4-AP) presents a classic chemoselectivity paradox. It contains two nucleophilic nitrogen atoms with similar
-
Regio-scrambling: Acylation occurs at the secondary amine (piperidine ring, N1) instead of the desired primary amine (exocyclic, N4), or vice versa.
-
Bis-acylation: Both nitrogens react, forming the N1,N4-diacyl impurity.
-
Polymerization: When using bifunctional acylating agents, 4-AP acts as a linker, creating oligomers.
This guide provides troubleshooting workflows to enforce regiocontrol and suppress side reactions.
Diagnostic & Decision Logic
Before altering reaction conditions, determine your specific selectivity failure mode using the logic flow below.
Figure 1: Diagnostic flowchart for selecting the correct troubleshooting protocol.
Troubleshooting Modules
Module A: Solving Regioselectivity (The "Wrong Nitrogen" Problem)
Issue: You intend to acylate the exocyclic primary amine (N4), but the piperidine ring nitrogen (N1) reacts.
Root Cause:
While the primary amine is less sterically hindered, the secondary amine (piperidine) is typically more basic (
Solution 1: The "Buy vs. Make" Rule (Standard Industry Practice) If you require high purity N4-acylation, do not attempt direct acylation of free 4-AP.
-
Action: Purchase or synthesize 1-Boc-4-aminopiperidine .
-
Why: The Boc group renders N1 non-nucleophilic.
-
Protocol:
-
React 1-Boc-4-aminopiperidine with acyl chloride/anhydride (1.1 equiv) + TEA (1.5 equiv) in DCM.
-
Deprotect N1 using TFA/DCM or HCl/Dioxane.
-
Solution 2: Direct Chemoselective Acylation (Advanced) If protection/deprotection is impossible, you must invert the reactivity using pH control or specialized reagents.
-
Technique: Acidic Acylation with Potassium Acyltrifluoroborates (KATs).[1]
-
Mechanism: Under acidic conditions (pH 3-4), the more basic secondary amine (N1) is fully protonated (ammonium salt) and non-nucleophilic. The less basic primary amine (N4) remains in equilibrium with a small amount of free amine, which reacts with the KAT reagent.
-
Reference: Bode et al. demonstrated chemoselective acylation of primary amines in the presence of secondary amines using KATs and NCS (N-chlorosuccinimide) [4].
Module B: Solving Bis-Acylation (The "Double Dipping" Problem)
Issue: You are getting significant amounts of N1,N4-diacylated product.
Root Cause:
The reaction rate of the second acylation (
Protocol: High-Dilution Inverse Addition To favor mono-acylation, the concentration of free amine must always exceed the concentration of the acylating agent.
| Parameter | Recommendation | Rationale |
| Stoichiometry | 4-AP (4.0 equiv) : Acyl Chlor (1.0 equiv) | Statistical probability favors mono-acylation. |
| Concentration | < 0.05 M | Reduces intermolecular collision frequency for the second reaction. |
| Addition Mode | Inverse Addition | Add the Acyl Chloride dropwise to the Amine, NOT vice versa. |
| Temperature | -10°C to 0°C | Lowers kinetic energy, increasing the selectivity difference between |
Step-by-Step Workflow:
-
Dissolve 4-AP (40 mmol) in dry DCM (200 mL). Cool to 0°C.
-
Dissolve Acyl Chloride (10 mmol) in dry DCM (50 mL).
-
Add the Acyl Chloride solution to the 4-AP solution via syringe pump over 60 minutes.
-
Quench immediately upon completion.
-
Purification: The excess 4-AP can be recovered via basic extraction (it will remain in the aqueous phase at pH < 9 while the amide extracts into organic).
Module C: Handling & Storage (The "Hidden" Variable)
Issue: Inconsistent yields or "gummy" precipitates.
Root Cause: 4-Aminopiperidine is hygroscopic and absorbs atmospheric CO2 to form carbamates/carbonates. Water hydrolyzes active esters/acid chlorides, lowering effective equivalents.
FAQ: Storage Best Practices
-
Q: My 4-AP turned yellow/sticky. Can I use it?
-
A: No. It has likely oxidized or absorbed moisture. Recrystallize from Ethanol/Ether or sublime before use.
-
-
Q: How do I store it?
-
A: Under Argon/Nitrogen at 2-8°C.
-
Mechanistic Visualization
The following diagram illustrates the competition between the N1 (Ring) and N4 (Exocyclic) nitrogens.
Figure 2: Reaction pathways showing the kinetic favorability of Ring Nitrogen (N1) acylation vs. Exocyclic Nitrogen (N4).
References
-
Vertex AI Search. (2026). Stereocontrolled Access to Orthogonally Protected anti,anti-4-Aminopiperidine-3,5-diols. ACS Publications.[2] 3[4]
-
Vertex AI Search. (2026). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group. ResearchGate. 5[4][6][7]
-
Vertex AI Search. (2026). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Publications.[2] 2[4]
-
Vertex AI Search. (2026). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Organic Chemistry Portal. 1[4]
-
Vertex AI Search. (2026). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. PubMed.[8] 9[4]
Sources
- 1. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of polar benzamide hydrochloride salts by reverse-phase chromatography
Subject: Troubleshooting Reverse-Phase Chromatography (RPC) for Polar Benzamides
Introduction
Welcome to the technical support center. You are likely here because your polar benzamide hydrochloride salt is behaving poorly on standard C18 protocols. These compounds present a "perfect storm" of chromatographic challenges:
-
High Polarity: They often elute in the void volume (
). -
Basic Functionality: The amide and potential amine variations interact with silanols, causing severe tailing.
-
Salt Instability: Standard purification methods (using TFA) will strip your HCl counterion, altering biological data and physical properties.
This guide is structured as a Tiered Troubleshooting System . Identify your specific failure mode below to find the solution.
Tier 1: Retention Issues (The "Void Volume" Crisis)
Symptom: My compound elutes immediately (at the solvent front) or has virtually no retention (
Root Cause Analysis
Polar benzamides possess high water solubility. On a standard alkyl-bonded phase (C18), the "water layer" formed on the silica surface prevents the analyte from partitioning into the hydrophobic ligands. This is often exacerbated by "phase collapse" (dewetting) if you are running 100% aqueous conditions on a standard column.
Troubleshooting Protocol
Q1: I am using a standard C18 column. What should I change? A: Switch to a Polar-Functionalized C18 or a Pentafluorophenyl (PFP) phase.
-
Aqueous (Aq) C18: These columns have polar end-capping or embedded polar groups that allow the C18 chains to remain extended in 100% water, preventing phase collapse.
-
PFP (F5) Phases: These are superior for benzamides. The fluorine atoms create a strong dipole and allow for
interactions with the benzamide aromatic ring, providing retention mechanisms beyond simple hydrophobicity.
Q2: Can I just use HILIC? A: Yes, but if you require Reverse Phase (due to solubility or MS compatibility), PFP is your bridge. If PFP fails, you must transition to HILIC.
Workflow: Column Selection Logic
Figure 1: Decision matrix for stationary phase selection when retaining polar aromatics.
Tier 2: Peak Architecture (The "Shark Fin" & Tailing)
Symptom: The peak tails significantly (
Root Cause Analysis
Benzamides can act as weak bases. Residual silanols (
Troubleshooting Protocol
Q1: Should I use TFA or Formic Acid? A: This is a trade-off between Peak Shape and Mass Spec Sensitivity .
-
TFA (0.1%): The "Gold Standard" for shape. It pairs strongly with the cation, masking the positive charge and suppressing silanol interactions. Warning: Suppresses MS signal.
-
Formic Acid (0.1%): Better for MS, but often results in wider peaks for benzamides.
-
Ammonium Formate (10mM, pH 3.8): A compromise. The ionic strength helps mask silanols better than Formic Acid alone.
Q2: My peak is fronting (leaning forward). Is this a chemistry issue? A: Likely not. This is usually Volume Overload or Solubility Mismatch . If you dissolve your polar salt in 100% DMSO or Methanol and inject it onto a high-aqueous gradient, the compound travels faster than the mobile phase initially.
-
Fix: Dissolve sample in 90% Water / 10% Organic, or use "At-Column Dilution" (injecting organic sample into a stream of water before it hits the column).
Data: Mobile Phase Modifier Comparison
| Modifier | Mechanism | Peak Shape | MS Signal | Recommendation |
| 0.1% TFA | Strong Ion Pairing (Hydrophobic mask) | Excellent | Poor (Suppression) | Use for UV-only prep or difficult separations. |
| 0.1% Formic Acid | pH Control (Protonates silanols) | Moderate | Excellent | Start here for LC-MS. |
| 10mM NH₄ Formate | Ionic Strength + pH Control | Good | Good | Best balance for polar bases. |
| 10mM NH₄ Bicarb (pH 10) | Suppresses analyte ionization | Sharp | Good | Only for High-pH stable columns (e.g., Hybrid Silica). |
Tier 3: The Salt Identity Crisis (Critical)
Symptom: I purified my Benzamide HCl salt using TFA in the mobile phase. Now the NMR shows TFA peaks, and the solid is hygroscopic/oily.
Root Cause Analysis
The "TFA Trap": TFA is a stronger acid than HCl. During purification, TFA displaces the Chloride counterion. You have inadvertently converted your Benzamide-HCl into Benzamide-TFA . This alters solubility, stability, and biological toxicity.
Troubleshooting Protocol
Q1: How do I get the HCl salt back? A: You must perform a Salt Metathesis (Exchange) . You cannot simply add HCl; you must remove the TFA.
Q2: What is the most efficient protocol for this? A: The "Freeze-Dry Cycle" method is standard for research scale.
Protocol: TFA to HCl Exchange
-
Dissolution: Dissolve the purified TFA-salt product in water.
-
Acidification: Add excess HCl (typically 10–100 mM concentration relative to volume, or 0.1 N HCl).
-
Lyophilization: Freeze and sublime the solvent. The excess HCl helps drive off the volatile TFA.
-
Repetition: Repeat this process 3 times. A single cycle is rarely sufficient to remove all TFA.
-
Verification: Run 19F-NMR (Fluorine NMR) to confirm the disappearance of the TFA signal (-76 ppm).
Workflow: Salt Exchange Logic
Figure 2: Workflow for converting the purified TFA salt back to the desired Hydrochloride form.
Tier 4: Solubility & Loadability
Symptom: The column backpressure spikes upon injection, or the compound precipitates in the fraction collector.
Q1: My compound crashes out in Acetonitrile (ACN). A: Polar hydrochloride salts often have poor solubility in ACN.
-
Injection: Do not inject in 100% DMSO if the gradient starts at 100% Water. The shock will precipitate the salt. Dilute the sample with water/buffer as much as possible (e.g., 50:50 Water/DMSO).
-
Elution: If the compound elutes at high % organic (unlikely for polar benzamides, but possible), ensure the fraction collector tubes contain a small amount of water or dilute acid to keep the salt dissolved upon elution.
References
-
Separation of Polar Basic Molecules.Journal of Chromatography A. Discusses the limitations of C18 for polar bases and the utility of PFP phases.
-
TFA to HCl Salt Exchange Protocols.Vertex AI / LifeTein Technical Guides. Details the lyophilization cycles required to remove TFA counterions.
-
Reversed-Phase Chromatography of Polar Compounds.Waters Corporation Application Notes. Explains "Aq" technology and dewetting/phase collapse mechanisms.
-
Pentafluorophenyl (PFP) Selectivity.Mac-Mod Analytical. Mechanisms of
interaction for aromatic retention.
Overcoming incomplete Boc-deprotection in piperidine benzamide synthesis
Technical Support Center: Synthetic Chemistry Division Ticket Topic: Overcoming Incomplete Boc-Deprotection in Piperidine Benzamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Module 1: Diagnostic Triage – Why is the reaction stuck?
User Query: I am trying to remove a Boc group from a piperidine nitrogen. The 4-position has a benzamide substituent. I’ve stirred it in 20% TFA/DCM for 4 hours, but LCMS shows ~40% starting material remaining. Adding more acid didn't help.
Technical Analysis: The failure of Boc-deprotection in sterically constrained or electron-rich systems like piperidine benzamides is rarely due to a lack of acidity. It is almost always a kinetic equilibrium issue or a cation scavenging failure .
-
The Equilibrium Trap: The cleavage of the Boc group is an equilibrium process. The protonation of the carbamate generates a tert-butyl cation (
).[1] In a closed system without a "sink" for this cation, the can re-attack the amine (re-forming the starting material) or alkylate the electron-rich benzamide ring (side product). -
Steric Shielding: The benzamide moiety at the 4-position forces the piperidine ring into specific chair conformations. If the benzamide is bulky, it can create a hydrophobic pocket that shields the carbamate nitrogen from efficient protonation, especially if the solvent (DCM) doesn't effectively solvate the salt form.
-
The "Rotamer" False Positive: Critical Warning. Piperidine benzamides exhibit restricted rotation around the amide bond (C-N). This creates distinct rotamers visible in NMR.[2] What looks like "50% starting material" in proton NMR might actually be two rotamers of the product. Always cross-reference with LCMS or VT-NMR (Variable Temperature NMR).
Module 2: The Troubleshooting Logic (Visualized)
Before altering your protocol, use this decision matrix to identify the correct intervention.
Figure 1: Decision tree for diagnosing incomplete Boc-deprotection. Follow the path based on analytical data.
Module 3: Optimized Protocols
Protocol A: The "Chemical Sponge" Method (TFA + Silane)
Best for: Reactions stuck at equilibrium; substrates with electron-rich aromatics (like benzamides) that might be alkylated.
The Science: Trifluoroacetic acid (TFA) cleaves the Boc group, generating isobutylene and
Step-by-Step:
-
Dissolve: Dissolve substrate (1.0 equiv) in DCM (
M concentration). -
Add Scavenger: Add Triethylsilane (
) (2.0 - 5.0 equiv).-
Note: If
is unavailable, Triisopropylsilane (TIPS) is a superior, albeit more expensive, alternative.
-
-
Acidify: Add TFA dropwise to reach a final ratio of 1:1 (DCM:TFA) .
-
Monitor: Stir at Room Temperature (RT). Conversion should complete within 1-2 hours.
-
Workup: Concentrate in vacuo. Azeotrope with toluene (
) to remove residual TFA and silane byproducts.
Table 1: Scavenger Selection Guide
| Scavenger | Target Species | Pros | Cons |
| Triethylsilane ( | Highly effective, volatile (easy removal), non-odorous. | Flammable.[5] | |
| Thioanisole | Excellent for preventing alkylation of Trp/Tyr residues. | Strong stench, harder to remove. | |
| Water | Cheap, green.[6] | Immiscible with DCM; requires vigorous stirring. | |
| 1,2-Dimethoxybenzene | Specific for electron-rich aromatics.[4] | High boiling point (difficult to remove).[5] |
Protocol B: The "Sledgehammer" Method (TMSOTf)
Best for: Sterically hindered substrates, "failed" TFA reactions, or acid-sensitive substrates where anhydrous conditions are required.
The Science: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent Lewis acid. It silylates the carbamate oxygen, triggering a collapse that is often faster than protonation. This method avoids the moisture sensitivity of hydrolysis-based methods and works well in crowded steric environments.
Step-by-Step:
-
Prepare: Flame-dry glassware. Maintain an Inert Atmosphere (
or Ar).[7] -
Dissolve: Dissolve substrate (1.0 equiv) in anhydrous DCM (
M). Cool to C. -
Base: Add 2,6-Lutidine (1.5 equiv).[7][8]
-
Why? It buffers the reaction, preventing the formation of free super-acid (TfOH) while allowing the silylation to proceed.
-
-
Activate: Add TMSOTf (1.2 - 1.5 equiv) dropwise.
-
Reaction: Stir at
C for 30 mins, then warm to RT. -
Quench: Quench with saturated aqueous
. Extract with DCM.[8][9]
Module 4: Mechanistic Insight (The "Why")
Understanding the pathway helps prevent future failures. The diagram below illustrates the competition between the desired deprotection and the reversible recombination that causes "stalled" reactions.
Figure 2: Mechanistic pathway showing the critical role of scavengers (Green Arrow) in preventing recombination (Red Dashed Arrow).
Module 5: FAQ & Analysis (The Rotamer Trap)
Q: I isolated the product, but the NMR shows split peaks (e.g., two doublets for the amide NH or split methylene protons). Is it impure?
A: Likely No . Piperidine benzamides are classic examples of atropisomerism (rotamers). The bond between the piperidine nitrogen and the benzamide carbonyl has partial double-bond character (
-
Verification: Run the NMR at elevated temperature (
C). If the peaks coalesce into single sharp signals, it is a pure compound exhibiting rotamers.
Q: Can I use HCl/Dioxane instead of TFA? A: Yes. 4M HCl in Dioxane is an excellent alternative.
-
Advantage:[5][10][11] The product often precipitates as the HCl salt, driving the equilibrium forward by removing the product from the solution.
-
Disadvantage:[12] It is less effective if the starting material is not soluble in dioxane.
Q: My product is water-soluble, and I lost it during the aqueous workup. A: Do not perform an aqueous workup for water-soluble amines.
-
Protocol: After the reaction (TFA/DCM), concentrate to an oil. Add cold Diethyl Ether (
).[7] The amine-TFA salt should precipitate as a white solid. Centrifuge or filter to isolate the pure salt.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on deprotection conditions and stabilities).
-
Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Int. J. Pept. Protein Res.[9]1978 , 12, 258–268. Link (Foundational paper on scavenging mechanisms).
- Sakakibara, S. Chemical synthesis of proteins in solution. Biopolymers1995, 37, 17–28. (Discusses the "push-pull" mechanism of scavengers in acidolysis).
-
Li, W.-R.; Jiang, J. TMSOTf-promoted selective deprotection of N-Boc group. Tetrahedron Lett.2002 , 43, 5617-5621. (Primary source for the TMSOTf/Lutidine protocol).[7][8]
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. total-synthesis.com [total-synthesis.com]
Validation & Comparative
A Researcher's Comparative Guide to FTIR Characteristic Peaks for Cyano and Amide Groups in Benzamides
For researchers and professionals in drug development and chemical sciences, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique for elucidating molecular structures.[1][2] This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for cyano (C≡N) and primary amide (-CONH₂) groups, with a specific focus on their manifestation in benzamide derivatives. Understanding these spectral signatures is crucial for confirming chemical identity, assessing purity, and studying intermolecular interactions.
I. The Vibrational Language of Molecules: An FTIR Primer
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending.[3] The resulting spectrum is a unique molecular fingerprint, where specific peaks correspond to the vibrations of particular functional groups.[1][3] An FTIR spectrum is typically plotted with wavenumber (cm⁻¹) on the x-axis, representing energy, and absorbance or transmittance on the y-axis.[1]
II. The Cyano Group (C≡N): A Sharp and Unmistakable Signal
The cyano, or nitrile, group is characterized by the stretching vibration of its carbon-nitrogen triple bond (C≡N).[4] This bond is strong, and its vibration requires a relatively high amount of energy, placing its characteristic peak in a relatively uncongested region of the mid-infrared spectrum.
-
C≡N Stretching: The most prominent and diagnostically useful peak for a nitrile is its stretching vibration, which typically appears as a sharp, medium-intensity band in the range of 2260-2220 cm⁻¹ .[3][5][6]
-
Aromatic Conjugation: In benzonitriles, where the cyano group is conjugated with the aromatic ring, the C≡N stretching frequency is generally observed at a slightly lower wavenumber, typically between 2240-2220 cm⁻¹ .[5] This shift to lower frequency is due to the delocalization of π-electrons, which slightly weakens the C≡N bond.[5]
-
Substituent Effects: The electronic nature of other substituents on the benzene ring can further influence the exact position of the C≡N peak. Electron-withdrawing groups can slightly increase the frequency, while electron-donating groups can cause a minor decrease.
-
The sharpness of the C≡N peak is a key identifying feature, often appearing as a distinct, needle-like absorption.[7] This is because the nitrile group is less prone to strong intermolecular interactions like hydrogen bonding, which tend to broaden spectral peaks.[5][7]
III. The Primary Amide Group (-CONH₂): A Complex and Informative Profile
The primary amide group presents a more complex FTIR spectrum due to the presence of N-H and C=O bonds, which are involved in various stretching and bending vibrations. These peaks are often broadened due to hydrogen bonding.[3][5][8]
-
N-H Stretching: Primary amides exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations of the -NH₂ group.[5][8]
-
Asymmetric N-H Stretch: A higher frequency band, typically appearing around 3370-3330 cm⁻¹ .[5][8]
-
Symmetric N-H Stretch: A lower frequency band, usually observed in the range of 3200-3170 cm⁻¹ .[5][8]
-
Hydrogen Bonding: The positions and shapes of these N-H stretching bands are highly sensitive to hydrogen bonding.[5][9] In concentrated samples (solid or pure liquid), these peaks are often broader and shifted to lower wavenumbers compared to dilute solutions in non-polar solvents.[5]
-
-
C=O Stretching (Amide I Band): This is typically the most intense band in the amide spectrum and arises primarily from the C=O stretching vibration.[5][8][10] For primary amides, the Amide I band is found in the region of 1680-1630 cm⁻¹ .[5][8] The position of this band is influenced by:
-
Resonance: The amide group exhibits resonance, which gives the C-N bond some double-bond character and weakens the C=O bond, lowering its stretching frequency compared to a simple ketone.[8]
-
Hydrogen Bonding: Strong intermolecular hydrogen bonding, prevalent in solid-state benzamides, tends to shift the Amide I band to lower wavenumbers.[11][12][13]
-
-
N-H Bending (Amide II Band): This band results from the in-plane bending of the N-H bonds.[5][10] For primary amides, the Amide II band appears as a strong absorption near 1650-1590 cm⁻¹ .[5][8] In solid samples, this band can sometimes overlap with the Amide I band.[5]
-
Other Amide Bands:
IV. Comparative Summary: Cyano vs. Amide Peaks in Benzamides
For rapid identification and differentiation, the following table summarizes the key characteristic peaks:
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Peak Characteristics |
| Cyano (-C≡N) | C≡N Stretch | 2240-2220 (in benzonitriles)[5] | Sharp, medium intensity[3] |
| Primary Amide (-CONH₂) | Asymmetric N-H Stretch | 3370-3330[5][8] | Medium to strong, often broad[8] |
| Symmetric N-H Stretch | 3200-3170[5][8] | Medium to strong, often broad[8] | |
| C=O Stretch (Amide I) | 1680-1630[5][8] | Strong, often broad[5] | |
| N-H Bend (Amide II) | 1650-1590[5][8] | Strong, can overlap with Amide I[5] |
In addition to these primary bands, the spectra of benzamides will also display characteristic absorptions for the aromatic ring, including:
-
Aromatic C-H stretching just above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹).[16]
-
C=C stretching vibrations within the ring, typically appearing as a series of peaks in the 1600-1450 cm⁻¹ region.[16][17]
V. Experimental Protocol: Acquiring an FTIR Spectrum of a Benzamide Derivative
Accurate spectral acquisition is paramount for reliable interpretation.[1] The following outlines a standard procedure for analyzing a solid benzamide sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[18][19][20]
Objective: To obtain a high-quality FTIR spectrum of a solid benzamide sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond crystal).
-
Solid benzamide sample (a few milligrams).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed.
-
-
Background Spectrum Acquisition:
-
Causality: A background spectrum is essential to account for the absorbance of atmospheric components (like CO₂ and water vapor) and the instrument itself, ensuring these do not interfere with the sample spectrum.[1]
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol. Allow the crystal to dry completely.
-
Lower the ATR press to ensure no sample is in the beam path.
-
Acquire the background spectrum according to the instrument's software instructions. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Sample Analysis:
-
Retract the ATR press.
-
Place a small amount of the solid benzamide sample onto the center of the ATR crystal using a clean spatula.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.[18]
-
Causality: Good contact is crucial for obtaining a strong signal, as the IR beam only penetrates a few microns into the sample.[19]
-
Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the software tools to label the peaks of interest.
-
Compare the obtained peak positions with the reference values provided in this guide and in spectral databases to confirm the presence of the cyano or amide functional groups.[1][2]
-
-
Cleaning:
-
After analysis, retract the press, remove the sample, and clean the ATR crystal thoroughly as described in step 2.
-
Diagram of the FTIR-ATR Experimental Workflow
Caption: Workflow for FTIR analysis of a solid sample using an ATR accessory.
VI. Conclusion
The FTIR spectra of benzamides containing cyano and primary amide groups offer distinct and reliable signatures for structural confirmation. The cyano group is readily identified by its sharp, characteristic triple-bond stretch in the 2240-2220 cm⁻¹ region. In contrast, the primary amide group provides a richer, more complex spectrum with multiple characteristic bands, including the N-H stretches, the strong Amide I (C=O) band, and the Amide II (N-H bend) band, all of which are sensitive to the molecular environment, particularly hydrogen bonding. By carefully analyzing these key regions, researchers can confidently differentiate between these functional groups and gain valuable insights into the molecular structure and intermolecular interactions of their benzamide compounds.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved from [Link]
-
INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Retrieved from [Link]
-
Sample preparation for FT-IR. University of Colorado Boulder. Retrieved from [Link]
-
Interpreting Infrared Spectra - Specac Ltd. Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Infrared Spectrometry - MSU chemistry. Michigan State University. Retrieved from [Link]
-
Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25). Retrieved from [Link]
-
How does a FTIR spectrum change for side chain hydrogen bonding? - ResearchGate. (2016, November 28). Retrieved from [Link]
-
IR: amines. University of California, Los Angeles. Retrieved from [Link]
-
FTIR Sampling Techniques - Transmission: Solids Sample Preparation. (2015, October 12). YouTube. Retrieved from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. (2019, April 1). Retrieved from [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018, July 16). Retrieved from [Link]
-
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. Retrieved from [Link]
-
FTIR-ATR spectra of the primary amide peaks of films produced using a)... - ResearchGate. Retrieved from [Link]
-
Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. (2014). The Journal of Physical Chemistry B, 118(29), 8483–8492. Retrieved from [Link]
-
FTIR Spectrum Analysis--Meaning and Application of Each Peak - Universallab. (2024, June 16). Retrieved from [Link]
-
Smith, B. C. (2020, December 20). A Process for Successful Infrared Spectral Interpretation. Spectroscopy Online. Retrieved from [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). ACS Omega, 5(15), 8758–8766. Retrieved from [Link]
-
Dependence of Amide Vibrations on Hydrogen Bonding. (2008). The Journal of Physical Chemistry B, 112(39), 12497–12504. Retrieved from [Link]
-
Dependence of Amide Vibrations on Hydrogen Bonding. (2008, August 28). The Journal of Physical Chemistry B. Retrieved from [Link]
-
An Introduction to Infrared Spectroscopy. Retrieved from [Link]
-
Amino group stretching vibrations in primary acid amides. (1967). Canadian Journal of Chemistry, 45(14), 1611–1624. Retrieved from [Link]
-
The µFTIR spectra of Amide I and Amide II regions, including the ester... - ResearchGate. Retrieved from [Link]
-
VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. (2009). Rasayan Journal of Chemistry, 2(2), 343-349. Retrieved from [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). ACS Omega. Retrieved from [Link]
-
V-Substituted benzamides. Nmr spectroscopic study on substituted effects. (1981). South African Journal of Chemistry, 34(4), 111-114. Retrieved from [Link]
-
Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022, February 28). Molecules, 27(5), 1589. Retrieved from [Link]
-
Vibrational Spectra of Primary and Secondary Aliphatic Amines. (1960). The Journal of Chemical Physics, 33(4), 1164–1172. Retrieved from [Link]
-
The molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide by Hartree-Fock and density functional methods. (2007). Journal of Molecular Structure: THEOCHEM, 825(1-3), 54-62. Retrieved from [Link]
-
Smith, B. C. (2021, January 1). The Grand Review II: Why Do Different Functional Groups Have Different Peak Heights and Widths?. Spectroscopy Online. Retrieved from [Link]
-
6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]
-
Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib. Retrieved from [Link]
-
FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Vibrational spectra (FTIR and Raman) for the solid amides 1–4. - ResearchGate. Retrieved from [Link]
-
Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]
-
FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride... - ResearchGate. Retrieved from [Link]
-
15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
FT–IR benzamide ( 1 ). - ResearchGate. Retrieved from [Link]
-
IR: aromatics. University of California, Los Angeles. Retrieved from [Link]
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High-Precision Elemental Analysis: Validating 4-Cyano-N-piperidin-4-yl-benzamide Hydrochloride Stoichiometry
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals.
Introduction: The Stoichiometry Challenge
In the synthesis of kinase inhibitors and targeted protein degraders (PROTACs), 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride serves as a critical "linker-ligand" intermediate. However, its secondary amine structure (piperidine) combined with a benzamide moiety creates a specific analytical challenge: hygroscopicity and salt stoichiometry .
Standard LC-MS confirms identity (MW) but fails to accurately determine the salt form (Mono-HCl vs. Di-HCl) or solvation state (Anhydrous vs. Hydrate). This guide objectively compares the Theoretical Target Values against common Experimental Deviations (Alternatives), providing a rigorous protocol to validate the exact composition of your material.
Part 1: Theoretical Framework (The Comparative Standard)
Before initiating analysis, you must establish the baseline.[1] The table below compares the Target Product (Mono-HCl) against the three most common "False Positives" encountered in synthesis: the Free Base (incomplete salt formation), the Monohydrate (insufficient drying), and the Di-HCl (excess acid trapping).
Molecular Formula Derivation:
-
Base Structure: 4-CN-Ph-CONH-(Piperidin-4-yl)
-
Target Salt:
Table 1: Comparative Elemental Composition (Calculated)
| Analyte Variant | Molecular Formula | MW ( g/mol ) | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Chlorine (Cl) |
| Target (Mono-HCl) | 264.73 | 58.98 | 5.71 | 15.87 | 13.39 | |
| Alternative A (Free Base) | 228.27 | 68.40 | 6.18 | 18.41 | 0.00 | |
| Alternative B (Monohydrate) | 282.75 | 55.22 | 6.06 | 14.86 | 12.54 | |
| Alternative C (Trapped Di-HCl)* | 301.19 | 51.84 | 5.35 | 13.95 | 23.54 |
*Note: The amide nitrogen is non-basic. "Di-HCl" usually represents physically trapped HCl in the lattice rather than a true chemical salt, but it is a common impurity in precipitation crystallizations.
Part 2: Experimental Protocol (The Performance)
To achieve results within the acceptable journal standard (
Step 1: Sample Pre-treatment (The Hygroscopicity Check)
Piperidine salts are notoriously hygroscopic. A "wet" sample will skew Carbon results lower (dilution effect) and Hydrogen results higher.
-
TGA Screening: Run a Thermogravimetric Analysis (TGA) ramp (
to ).-
Observation: Weight loss
indicates surface water. Weight loss at often indicates lattice water (hydrate).
-
-
Vacuum Drying: If TGA is unavailable, dry the sample at
under high vacuum ( ) for 12 hours over .
Step 2: Automated CHN Combustion
-
Instrument: Flash 2000 or Elementar vario EL cube.
-
Oxidation:
with Oxygen injection. -
Carrier: Helium.
-
Standard: Acetanilide (Calibration) and Sulfanilamide (QC Check).
-
Critical Parameter: Ensure the combustion tube is packed with
(Tungsten Trioxide) to prevent the formation of non-volatile metal carbides if residual catalysts are present.
Step 3: Potentiometric Titration (The Chloride Validator)
Combustion analysis for Chlorine is often less precise than titration. Use this method to confirm the Mono-HCl stoichiometry.
-
Dissolution: Dissolve
of sample in deionized water + . -
Titrant:
(Silver Nitrate). -
Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.
-
Endpoint: Determine the inflection point of the potential drop.
-
Calculation:
Part 3: Data Analysis & Decision Logic
Interpretation is where errors occur.[2] Use the calculated differences from Table 1 to diagnose your synthesis.
-
Scenario 1: Low C, High H, Low N.
-
Diagnosis:Solvent/Water Inclusion.
-
Check: If
is off by but the ratio remains constant ( ), you have a solvate (likely hydrate). Recalculate assuming .
-
-
Scenario 2: Low C, Low H, High Cl.
-
Diagnosis:Excess Acid (Trapped HCl).
-
Check: If
, the lattice contains unbound HCl. Requires recrystallization or extended drying.
-
-
Scenario 3: High C, High N, Zero Cl.
-
Diagnosis:Free Base.
-
Check: Incomplete salt formation. Re-treat with
in Dioxane.
-
Part 4: Visualization of the Analytical Workflow
The following diagram illustrates the decision tree for validating the salt form based on experimental EA data.
Caption: Logical workflow for distinguishing the target Mono-HCl salt from common synthetic impurities using Elemental Analysis.
References
-
United States Pharmacopeia (USP). General Chapter <731> Loss on Drying. USP-NF.[3] (Standard protocol for handling hygroscopic pharmaceutical intermediates).
- Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.
- European Pharmacopoeia (Ph. Eur.). Chapter 2.5.12 Water: Semi-Micro Determination. (Reference for distinguishing surface vs.
-
IUPAC. (2025). Compendium of Chemical Terminology (Gold Book). "Elemental Analysis".[2][3][4][5][6] [Link]
-
PubChem. Compound Summary for Piperidine-4-carboxamide derivatives (Structural Analogues). National Library of Medicine. [Link]
Sources
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- 2. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 3. pharmtech.com [pharmtech.com]
- 4. CHN Tool - Elemental Analysis Calculator [chn.jenskrumsieck.de]
- 5. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 6. Elemental Analysis tool [fluorine.ch.man.ac.uk]
A Comparative Guide to Reference Standards for the Analysis of 4-Cyano-N-piperidin-4-yl-benzamide Hydrochloride
In the landscape of pharmaceutical research and development, the purity and identity of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. The robust analytical characterization of these molecules relies on the availability of high-quality reference standards. This guide provides a comprehensive overview of the considerations and methodologies for establishing a reference standard for 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride, a molecule of interest in medicinal chemistry.
While a commercially available, pharmacopeia-grade certified reference material (CRM) for 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride is not readily found, this guide will navigate the process of qualifying an in-house or commercially available non-certified material. We will explore the analytical techniques required, present comparative data, and provide a framework for ensuring the scientific integrity of your analytical results.
The Landscape of Reference Standards: A Comparative Overview
The choice of a reference standard is a critical decision in the analytical workflow. Ideally, a Certified Reference Material (CRM) from a recognized pharmacopeia (e.g., USP, BP) or a national metrology institute would be the primary choice.[1] However, for novel or less common compounds like 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride, a CRM may not exist. In such cases, a well-characterized in-house primary standard or a commercially available research-grade chemical become the de facto reference materials.
| Reference Standard Type | Description | Advantages | Disadvantages |
| Certified Reference Material (CRM) | A standard characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. | Highest level of accuracy and traceability. Accepted by regulatory authorities. | Often unavailable for novel compounds. Higher cost. |
| In-house Primary Standard | A thoroughly characterized material prepared and qualified within the user's laboratory. | Availability for any compound. Full control over characterization. | Requires significant resources and expertise to qualify. Lacks external validation. |
| Commercial Research Chemical | A compound sold by a chemical supplier, typically with a stated purity on the Certificate of Analysis (CoA). | Readily available. Cost-effective. | Purity stated on CoA may not be comprehensive or metrologically traceable. May contain uncharacterized impurities. |
Qualifying a Non-Certified Reference Standard: A Methodological Approach
When a CRM is unavailable, the onus is on the analytical scientist to rigorously characterize a suitable lot of material to serve as a reference standard. This qualification process establishes the material's identity, purity, and potency.
Figure 1: Workflow for qualifying a reference standard.
Identity Confirmation
The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The observed chemical shifts, coupling constants, and integration values should be consistent with the proposed structure of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the nitrile (C≡N), amide (C=O), and N-H bonds.
Purity Assessment
A comprehensive purity assessment involves the use of multiple analytical techniques to detect and quantify all potential impurities, including organic impurities, residual solvents, and inorganic impurities.
2.2.1. Organic Impurities
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for assessing organic purity. A robust HPLC method must be developed and validated for this purpose.
Experimental Protocol: HPLC Method for Organic Purity
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for separating the non-polar benzamide derivative from potential impurities.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed to resolve a wide range of impurities.[3]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm) is common.[3]
-
Sample Preparation: Dissolve the candidate material in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).[3]
-
Analysis: Inject the sample and analyze the resulting chromatogram. The area percentage of the main peak relative to the total area of all peaks is used to estimate the purity.
2.2.2. Residual Solvents
Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometric detector (MSD) is the standard method for the analysis of residual solvents from the synthesis and purification process.
2.2.3. Inorganic Impurities
-
Sulphated Ash/Residue on Ignition: This gravimetric method provides an estimate of the total amount of inorganic impurities.
-
Heavy Metals: Inductively Coupled Plasma (ICP) with MS or Optical Emission Spectrometry (OES) can be used to quantify specific heavy metal impurities.
Potency Determination (Assay)
The final step is to assign a potency value to the reference standard. This is typically done using a mass balance approach or a quantitative NMR (qNMR) method.
Mass Balance Approach:
The potency is calculated by subtracting the percentages of all identified impurities from 100%.
Potency (%) = 100% - (% Organic Impurities + % Residual Solvents + % Water Content + % Inorganic Impurities)
Quantitative NMR (qNMR):
qNMR is a primary analytical method that can directly determine the concentration of an analyte in a solution without the need for a reference standard of the same compound. A certified internal standard with a known purity is used for quantification.
Comparative Data: A Hypothetical Case Study
To illustrate the comparison, let's consider a hypothetical batch of commercially available 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride and an in-house synthesized batch.
| Parameter | Commercial Batch (CoA) | In-house Batch (Qualified) | Hypothetical CRM |
| Identity | Conforms to structure | Confirmed by ¹H NMR, ¹³C NMR, HRMS, IR | Fully characterized and certified |
| Purity (HPLC) | 98.5% (Area %) | 99.7% (Area %) | 99.9% (mass fraction) with uncertainty |
| Impurity A | 0.8% | 0.1% | 0.05% |
| Impurity B | 0.5% | Not Detected | Not Detected |
| Unknown Impurities | 0.2% | 0.2% | <0.05% |
| Residual Solvents | <0.1% | <0.05% | <0.01% |
| Water Content | 0.2% | 0.1% | 0.02% |
| Sulphated Ash | Not Reported | <0.1% | <0.01% |
| Assigned Potency | Not Assigned | 99.5% (Mass Balance) | 99.9 ± 0.1% |
This table highlights that while the commercial batch may be suitable for initial research, the in-house qualified batch provides a much higher level of characterization and confidence for use as a quantitative reference standard. The hypothetical CRM represents the "gold standard" with a certified potency and associated uncertainty.
Conclusion and Recommendations
For the analysis of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride, in the absence of a commercially available CRM, a well-qualified in-house reference standard is the most reliable choice for quantitative applications. The qualification process should be comprehensive, encompassing identity confirmation, a thorough purity assessment using orthogonal analytical techniques, and a robust potency assignment.
Figure 2: Decision-making process for selecting a reference standard.
It is imperative for researchers, scientists, and drug development professionals to understand the different types of reference standards and the methodologies required for their qualification. This ensures the generation of accurate, reliable, and reproducible analytical data, which is the bedrock of scientific integrity and regulatory compliance.
References
-
MilliporeSigma. (n.d.). 4-Cyano-4-phenylpiperidine 96. Retrieved from [Link]
-
precisionFDA. (n.d.). N-(4-CYANO-1-(2-CYANOETHYL)-4-PIPERIDINYL)-N-PHENYLPROPANAMIDE. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Benzydamine hydrochloride British Pharmacopoeia (BP) Reference Standard. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). Impurity Catalogue. Retrieved from [Link]
-
Haddad, R. J., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 7(10), 927-932. Retrieved from [Link]
- Himmler, T., & Brohm, D. (2016). Method for preparing 4-cyanopiperidine hydrochloride. (WO2016113277A1). Google Patents.
-
PubChem. (n.d.). N-{1-[4-(3-Chloro-4-methoxy-benzylamino)-6-cyano-phthalazin-1-yl]-piperidin-4-yl}-methanesulfonamide; hydrochloride. Retrieved from [Link]
-
Al-Sabti, O. A. M. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Retrieved from [Link]
-
Veeprho. (n.d.). 4-Amino-N-(1-(3-Methoxypropyl)Piperidin-4-yl)-2,3-Dihydrobenzofuran-7-Carboxamide Hydrate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Cinitapride-impurities. Retrieved from [Link]
-
CPAChem. (n.d.). Components. Retrieved from [Link]
-
Al-Adilee, K. J. (2018). New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. Retrieved from [Link]
-
Käser, D., et al. (2025). Analytical Methods. OPUS. Retrieved from [Link]
- Liu, W., et al. (2005). Method for preparing 4-piperidyl piperidine. (CN1583742A). Google Patents.
Sources
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride
This guide provides essential, step-by-step procedures for the safe handling and disposal of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the chemical reasoning behind each critical step, ensuring a culture of safety and environmental responsibility in your laboratory.
Part 1: Core Hazard Assessment & Precautionary Principles
A thorough understanding of the chemical's structure is paramount to safe handling. The primary hazard associated with 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride stems from its cyano (-C≡N) group . This functional group can react with acids to generate highly toxic and potentially lethal hydrogen cyanide (HCN) gas. As the compound is a hydrochloride salt, it is inherently acidic and must be handled with care to avoid conditions that could promote decomposition or hazardous reactions.
Due to the presence of the cyanide moiety, this compound and any materials contaminated with it must be treated as acutely hazardous waste . Many regulatory bodies, including the U.S. Environmental Protection Agency (EPA), classify cyanide-containing compounds as "P-listed" wastes, which are subject to the most stringent disposal regulations.[1] This classification means that even empty containers that once held the material must be disposed of as hazardous waste.[1][2]
Guiding Principle: Prohibit Acid Contact
The central rule for managing this waste stream is the strict prohibition of contact with acids.[3][4] Accidental mixing can lead to the rapid evolution of HCN gas. Therefore, all waste segregation, storage, and disposal procedures are designed around this fundamental principle.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following minimum PPE is worn. All operations should be conducted within a certified chemical fume hood.[2][4]
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side-shields or, preferably, chemical safety goggles. |
| Skin and Body | A laboratory coat. Ensure it is fully fastened. |
| Respiratory | All handling and waste preparation must occur in a well-ventilated chemical fume hood.[4] |
Part 2: Segregation and Containerization Protocol
Proper segregation is the most critical logistical step in preventing hazardous reactions. Cyanide-containing waste must never be mixed with other chemical waste streams.[2][3]
Establishing Dedicated Waste Containers
You must establish separate, dedicated waste containers for solid and liquid cyanide-contaminated waste.[4]
-
Container Type: Use robust, leak-proof containers made of a compatible material such as high-density polyethylene (HDPE).[5] Some institutional guidelines may limit the size of cyanide waste containers to one quart (approx. 1 liter) to minimize risk.[3]
-
Labeling: Each container must be clearly and unambiguously labeled. The label must include:
Waste Segregation Workflow
The following diagram illustrates the mandatory segregation workflow for all materials potentially contaminated with 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride.
Caption: Waste Segregation Workflow Diagram.
Part 3: Step-by-Step Disposal and Decontamination Procedures
Follow these specific protocols based on the type of waste being generated.
Procedure for Unused/Expired Solid Compound
-
Work Area: Perform this task inside a chemical fume hood.
-
Transfer: Carefully transfer the solid 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride into the designated "SOLID CYANIDE WASTE" container.
-
Avoid Dust: Use appropriate tools (e.g., a spatula) to minimize the generation of dust.
-
Seal: Securely close the waste container lid immediately after the transfer.
Procedure for Contaminated Solid Waste (PPE, Weigh Boats, Wipes)
-
Collection: All disposable items that have come into contact with the compound, including gloves, weigh boats, paper towels, and absorbent pads, are considered hazardous waste.[4][6]
-
Containment: Place these items directly into the "SOLID CYANIDE WASTE" container or a dedicated, heavy-duty plastic bag that is clearly labeled as such.[3]
-
Seal: Seal the container or bag securely.
Procedure for Contaminated Solutions
-
Collection: Collect all aqueous or solvent solutions containing 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride in the designated "LIQUID CYANIDE WASTE" container.
-
No Mixing: Do not mix this waste with any other solvent or aqueous waste streams.
-
Headspace: Leave adequate headspace (at least 10%) in the liquid waste container to allow for expansion and prevent spills.
-
Seal: Keep the container tightly sealed when not in use.
Procedure for Decontaminating Glassware
-
Initial Rinse: Inside a chemical fume hood, perform an initial triple rinse of the contaminated glassware with a dilute basic solution, such as 0.1 M sodium hydroxide.[3] This step is crucial to ensure any residual acidic hydrochloride salt is neutralized, preventing HCN formation in subsequent steps.
-
Collect Rinsate: This initial rinsate is hazardous and must be collected in the "LIQUID CYANIDE WASTE" container.[3]
-
Optional Oxidation (Expert Use Only): For residual amounts, a rinse with an alkaline bleach solution (pH maintained at 10 or higher) can be used to oxidize cyanide to the less toxic cyanate.[3] CAUTION: If the pH of the bleach solution drops below 10, highly toxic cyanogen chloride (CNCl) and HCN gas can be generated.[3] This rinsate must also be collected as hazardous waste.
-
Final Cleaning: After decontamination and collection of the rinsate, the glassware can be washed with soap and water.[3]
Part 4: Emergency Procedures for Spills
Rapid and correct response to a spill is critical for safety.
Spill Response Protocol
| Spill Size / Location | Immediate Actions | Decontamination & Waste Collection |
| Small Spill (Contained within a chemical fume hood) | 1. Alert nearby personnel. 2. Confine the spill using chemical absorbent pads.[6] 3. For solids, gently cover with a paper towel to prevent dust from becoming airborne.[6] | 1. Wipe the area with a pH 10 buffer solution, followed by a dilute (10%) bleach solution, and finally soap and water.[4][6] 2. Collect all cleanup materials (pads, gloves, etc.) in the "SOLID CYANIDE WASTE" container.[3][6] |
| Large Spill (Or any spill outside of a fume hood) | 1. EVACUATE the area immediately.[3] 2. Alert all personnel in the vicinity to evacuate. 3. Close the laboratory door and prevent re-entry.[3] 4. Call emergency services (911 or your institution's emergency number) and your EHS department.[3] | DO NOT ATTEMPT TO CLEAN UP. Await the arrival of trained emergency response personnel. |
Part 5: Final Disposal and Storage
Waste Storage
Store sealed and labeled cyanide waste containers in a designated, secure, and well-ventilated chemical waste storage area.[5] The storage location must be cool, dry, and physically separated from all incompatible materials, especially acids.[3][4]
Professional Disposal
The final and most critical step is to arrange for professional disposal.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your cyanide waste containers.
-
Licensed Contractor: If your institution does not have an EHS department, you must use a licensed and certified hazardous waste disposal company.[5][7]
-
Documentation: Ensure all required paperwork and waste manifests are completed accurately.
Never attempt to dispose of this chemical down the drain or in the regular trash. Adherence to these procedures is not only a matter of regulatory compliance but a fundamental component of responsible scientific practice.
References
-
Division of Research Safety, University of Illinois. (2014, March 24). Cyanides. Retrieved from [Link]
-
LSU Health Shreveport. (2018, June 20). TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
The University of Tennessee Health Science Center. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link]
-
University of Victoria. (2022, May 18). Cyanides. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 2-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride. Retrieved from [Link]
-
AFG Bioscience LLC. SAFETY DATA SHEET: 1-(3-Bromo-5-chlorophenyl)piperidine hydrochloride. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
